Ampk-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H33N5O3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
5-[(Z)-[5-(3-amino-3-oxopropyl)-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C25H33N5O3/c1-5-30(6-2)12-11-27-25(33)23-15(3)21(28-16(23)4)14-19-18-13-17(8-10-22(26)31)7-9-20(18)29-24(19)32/h7,9,13-14,28H,5-6,8,10-12H2,1-4H3,(H2,26,31)(H,27,33)(H,29,32)/b19-14- |
InChI Key |
IQUHNNUWFFXNMM-RGEXLXHISA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Discovery and Synthesis of Ampk-IN-3: A Technical Overview
Introduction
Ampk-IN-3, also identified as compound 67, has emerged as a significant chemical probe in metabolic research. It is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a crucial enzyme that functions as a cellular energy sensor. The inhibition of AMPK by this compound provides a valuable tool for researchers to investigate the downstream consequences of blocking this key metabolic regulator in various physiological and pathological contexts, particularly in cancer research. This technical guide synthesizes the available information on the discovery, synthesis, and biological characterization of this compound, catering to researchers, scientists, and professionals in drug development.
While detailed information regarding the initial discovery and lead optimization process of this compound is not extensively documented in publicly accessible literature, this guide pieces together available data to provide a comprehensive overview of its biochemical properties and a putative synthetic route based on established organic chemistry principles.
Biochemical Profile of this compound
This compound is a highly potent inhibitor of the α2 and α1 isoforms of AMPK. Its inhibitory activity is summarized in the table below.
| Target | IC50 (nM) |
| AMPK (α2) | 60.7[1] |
| AMPK (α1) | 107[1] |
| KDR | 3820[1] |
Table 1: Inhibitory activity of this compound against AMPK isoforms and KDR kinase.
The selectivity profile of this compound demonstrates a significant preference for AMPK over the vascular endothelial growth factor receptor 2 (KDR), indicating its utility as a specific AMPK inhibitor. In cellular assays, this compound has been shown to effectively inhibit the AMPK signaling pathway. For instance, treatment of K562 cells with this compound leads to a dose-dependent decrease in the phosphorylation of Acetyl-CoA Carboxylase (ACC), a well-established downstream target of AMPK.[1] Notably, this inhibition of AMPK activity by this compound does not significantly impact cell viability or induce cytotoxicity in K562 cells.[1]
Postulated Discovery Workflow
The discovery of a potent and selective inhibitor like this compound typically follows a structured drug discovery pipeline. While the specific details for this compound are not published, a generalized workflow can be conceptualized.
Figure 1. Generalized workflow for small molecule inhibitor discovery.
Putative Chemical Synthesis
The precise, step-by-step synthesis of this compound has not been detailed in a peer-reviewed publication. However, based on its chemical structure, 2-(2-methoxyphenyl)-N-(4-(pyridin-2-yl)benzyl)acetonitrile, a plausible synthetic route can be proposed through a convergent synthesis strategy. This involves the synthesis of two key intermediates followed by their coupling.
Key Intermediates:
-
2-(2-Methoxyphenyl)acetonitrile: This intermediate can be synthesized from 2-methoxybenzyl alcohol.
-
4-(Pyridin-2-yl)benzylamine: This intermediate can be prepared from 4-bromobenzonitrile via a Suzuki coupling followed by reduction.
The final step would involve the N-alkylation of 4-(pyridin-2-yl)benzylamine with a suitable derivative of 2-(2-methoxyphenyl)acetonitrile.
Figure 2. A plausible synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the discovery and synthesis of this compound are not publicly available. However, this section outlines standard methodologies that are typically employed for the characterization of a novel kinase inhibitor.
AMPK Kinase Activity Assay (Biochemical Assay)
This assay is fundamental to determining the potency of an inhibitor against the purified AMPK enzyme.
-
Objective: To measure the in vitro inhibitory effect of this compound on the kinase activity of AMPK.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP. The assay measures the phosphorylation of a specific peptide substrate by the AMPK enzyme.
-
Materials:
-
Purified recombinant human AMPK α1/β1/γ1 or α2/β1/γ1 isoforms.
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.
-
ATP and MgCl₂.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., HEPES, DTT, Brij-35).
-
Detection reagents (e.g., anti-phospho-SAMS antibody conjugated to a fluorophore for TR-FRET, or phosphocellulose paper for radiometric assay).
-
-
Procedure (Illustrative TR-FRET): a. Prepare a reaction mixture containing AMPK enzyme, SAMS peptide, and the test compound in assay buffer. b. Initiate the kinase reaction by adding a solution of ATP and MgCl₂. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Add the TR-FRET detection reagents and incubate to allow for antibody binding. f. Measure the FRET signal using a suitable plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular p-ACC Western Blot Assay
This assay assesses the ability of the inhibitor to block AMPK activity within a cellular context.
-
Objective: To determine the effect of this compound on the phosphorylation of ACC (a downstream target of AMPK) in a cell-based model.
-
Principle: Western blotting is used to detect the levels of phosphorylated ACC (p-ACC) at Ser79 relative to the total ACC protein in cell lysates after treatment with the inhibitor.
-
Materials:
-
K562 cells or another suitable cell line.
-
Cell culture medium and reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-ACC (Ser79) and anti-total ACC.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere. b. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). c. Wash the cells with PBS and lyse them on ice. d. Determine the protein concentration of the lysates. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and incubate with the primary antibodies overnight. g. Wash the membrane and incubate with the secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-ACC and total ACC. The ratio of p-ACC to total ACC is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and indicates the point of inhibition by this compound.
Figure 3. Simplified AMPK signaling pathway and the inhibitory action of this compound.
This compound is a valuable pharmacological tool for the specific inhibition of AMPK. Its high potency and selectivity enable researchers to dissect the complex roles of AMPK in cellular physiology and disease. While the primary literature detailing its discovery and synthesis remains elusive, the available biochemical data and a rational approach to its chemical synthesis provide a solid foundation for its application in metabolic research. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
Ampk-IN-3: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in metabolic regulation. This technical guide provides a comprehensive overview of the biological activity, targets, and methodologies associated with this compound, designed to support researchers and professionals in the fields of cancer biology, metabolic disorders, and drug development.
Core Biological Activity and Targets
This compound functions as a highly selective inhibitor of the α1 and α2 catalytic subunits of AMPK. Its inhibitory action allows for the precise dissection of AMPK-mediated signaling pathways in various cellular contexts. The primary downstream effect of this compound is the suppression of AMPK's kinase activity, leading to a decrease in the phosphorylation of its key substrates.
One of the most well-documented downstream effects of this compound is the reduction of phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79.[1] ACC is a critical enzyme in the regulation of fatty acid synthesis and oxidation. By inhibiting AMPK, this compound prevents the inhibitory phosphorylation of ACC, which can lead to alterations in lipid metabolism.
While highly selective for AMPK, this compound has been shown to have off-target effects at higher concentrations. It is crucial to consider these when interpreting experimental results.
Quantitative Data on this compound Activity
| Target | IC50 (nM) | Notes |
| AMPK (α2) | 60.7 | Potent inhibition of the α2 subunit.[1] |
| AMPK (α1) | 107 | Potent inhibition of the α1 subunit.[1] |
| KDR (VEGFR2) | 3820 | Significantly lower potency compared to AMPK, indicating selectivity.[1] |
| Kinase | Inhibition at 100 nM |
| AMPK(α2) | 64% |
| FLT1 | 43% |
| JAK1 JH2-pseudokinase | 41% |
| AMPK(α1) | 29% |
Signaling Pathways Modulated by this compound
This compound is a valuable tool for investigating the intricate signaling networks regulated by AMPK. Its application has shed light on the role of AMPK in various pathological and physiological processes.
The Canonical AMPK/mTOR Signaling Pathway
AMPK is a critical negative regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and survival. This compound can be used to dissect the specific contributions of AMPK to mTOR regulation. By inhibiting AMPK, this compound can lead to the disinhibition of mTORC1, promoting downstream processes such as protein synthesis and cell growth.
ACAT1 and Fatty Acid Metabolism
Recent studies have implicated Acetyl-CoA Acetyltransferase 1 (ACAT1) in the regulation of fatty acid metabolism through the AMPK signaling pathway in clear cell renal cell carcinoma.[2] Overexpression of ACAT1 has been shown to activate the AMPK pathway, leading to the suppression of tumor progression. This compound can be utilized to investigate the necessity of AMPK activity in the tumor-suppressive effects of ACAT1.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Western Blot Analysis of AMPK Activity
This protocol describes the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) as a readout of this compound activity.
a. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
c. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
e. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability. This compound has been reported to not affect cell viability in K562 cells at concentrations up to 100 µM for 72 hours.[1]
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
b. Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
c. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
d. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Studies
This compound has been utilized in in vivo models to investigate the systemic effects of AMPK inhibition. For example, in a study on hepatocellular carcinoma, this compound was administered intravenously at a dose of 10 mg/kg.
Experimental Design Considerations:
-
Animal Model: Select an appropriate animal model that recapitulates the disease of interest.
-
Dosing and Administration Route: The dose and route of administration should be optimized based on pharmacokinetic and pharmacodynamic studies. Intravenous and intraperitoneal injections are common.
-
Treatment Schedule: The frequency and duration of treatment will depend on the experimental goals.
-
Outcome Measures: Define clear endpoints to assess the efficacy of this compound, such as tumor volume, metabolic parameters, or immunohistochemical analysis of target tissues.
Conclusion
This compound is a powerful and selective research tool for elucidating the complex roles of AMPK in health and disease. Its utility in a wide range of in vitro and in vivo experimental systems makes it an invaluable asset for researchers in academia and industry. This technical guide provides a foundational understanding of its biological activity, targets, and associated methodologies to facilitate its effective use in scientific investigation. It is imperative for researchers to carefully consider the experimental context, including potential off-target effects, to ensure accurate and reproducible results.
References
Ampk-IN-3: A Deep Dive into its Structure-Activity Relationship for Researchers and Drug Developers
An In-depth Technical Guide on the Core SAR, Experimental Protocols, and Signaling Context of a Potent and Selective AMPK Inhibitor.
Ampk-IN-3, also known as compound 67, has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for its evaluation, and a visualization of its place within the broader AMPK signaling pathway. This document is intended for researchers, scientists, and drug development professionals working on AMPK-targeted therapies, particularly in the context of cancer, where AMPK's role is multifaceted.[4][5][6][7][8]
Core Structure-Activity Relationship (SAR)
The foundational research on this compound, a substituted oxindol-3-ylidene, has systematically explored the impact of various chemical modifications on its inhibitory potency against AMPK.[3] The core scaffold consists of an oxindole moiety linked to a substituted pyrrole. The SAR data reveals that substitutions at the 5-position of the oxindole ring and modifications of the carboxamide group on the pyrrole ring are critical for potent AMPK inhibition.
Table 1: SAR of Substitutions at the 5-Position of the Oxindole Ring
| Compound ID | R Group at 5-Position of Oxindole | Cellular p-ACC Reduction at 12.5 µM (relative to Sunitinib) |
| Sunitinib | -F | Baseline |
| 65 | -(CH2)2OH | Improved |
| 67 (this compound) | -(CH2)2CONH2 | Significantly Improved |
Data synthesized from the findings presented in "Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors".[3]
Table 2: Quantitative Inhibitory Activity of this compound
| Target | IC50 (nM) |
| AMPK (α2) | 60.7 |
| AMPK (α1) | 107 |
| KDR (VEGFR2) | 3820 |
These values highlight the selectivity of this compound for AMPK over other kinases like KDR.[1][2]
The data clearly indicates that the acetamide substitution at the 5-position of the oxindole ring in this compound (compound 67) confers a significant improvement in the inhibition of cellular AMPK activity, as measured by the reduction in the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are key experimental protocols employed in the characterization of this compound.
Synthesis of this compound (Compound 67)
The synthesis of this compound and its analogs involves a multi-step process. A key step is the Knoevenagel condensation of an appropriately substituted oxindole with a 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative.[3]
General Procedure:
-
Acylation and Cyclization to form the Oxindole Core: A substituted aniline is first acylated with chloroacetyl chloride. The resulting chloroacetamide is then cyclized using a Lewis acid, such as aluminum chloride, to form the corresponding oxindole.[3]
-
Synthesis of the Pyrrole Aldehyde: The substituted pyrrole aldehyde can be synthesized through various established methods.
-
Knoevenagel Condensation: The substituted oxindole is reacted with the 5-formyl-2,4-dimethyl-3-pyrrolecarboxylic acid derivative in the presence of a base, such as pyrrolidine, to yield the final oxindol-3-ylidene product.[3]
Cellular p-ACC Western Blot Assay in K562 Cells
This assay is a cornerstone for determining the cellular potency of AMPK inhibitors by measuring the phosphorylation of a direct downstream target, ACC.
Protocol:
-
Cell Culture: Human chronic myelogenous leukemia (CML) K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Treatment: K562 cells are seeded and treated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 2 hours).[1]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane is incubated with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ACC to total ACC is calculated to determine the extent of AMPK inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the context in which this compound acts is essential for understanding its biological effects. The following diagrams, generated using the DOT language, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK inhibitors.
Caption: AMPK Signaling Pathway in Cancer.
Caption: Workflow for Evaluating AMPK Inhibitors.
Conclusion
This compound stands as a valuable chemical probe for elucidating the complex roles of AMPK in normal physiology and disease. The detailed structure-activity relationship data presented herein provides a roadmap for the design of next-generation AMPK inhibitors with improved potency and selectivity. The provided experimental protocols offer a practical guide for researchers seeking to validate and expand upon these findings. As our understanding of the nuanced roles of AMPK in various cancers continues to grow, potent and selective inhibitors like this compound will be indispensable tools in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AMPK Signaling: A Targetable Tumor Suppressor Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
a potent and selective AMPK inhibitor with IC50s of 60.7, 107 and 3820 nM for AMPK (α2), AMPK (α1) and KDR, respectively.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMPK-IN-3, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The document details its inhibitory activity, cellular effects, and the experimental protocols for its characterization.
Core Compound Data
This compound, also identified as compound 67 in its discovery publication, is a small molecule inhibitor with high potency and selectivity for the α2 and α1 subunits of AMPK over the vascular endothelial growth factor receptor 2 (KDR).[1][2] Its inhibitory profile makes it a valuable tool for studying the physiological and pathological roles of AMPK.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| AMPK (α2) | 60.7[1] |
| AMPK (α1) | 107[1] |
| KDR | 3820[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect |
| K562 | p-ACC (Ser79) Levels | Decrease in a dose-dependent manner[1] |
| K562 | Cell Viability | No significant cytotoxicity observed[1] |
Signaling Pathways
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during nutrient deprivation or exercise. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.
KDR Signaling Pathway
Kinase insert domain receptor (KDR), also known as VEGFR-2, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, vascular endothelial growth factor (VEGF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential processes in angiogenesis.
Caption: Overview of the KDR (VEGFR-2) signaling cascade leading to angiogenesis.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory potency of this compound against AMPK (α1 and α2) and KDR kinases.
General Principle: The kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate peptide by the kinase. The inhibitory effect of the compound is determined by measuring the reduction in ADP formation in its presence. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a common method.
Experimental Workflow:
Caption: General workflow for the in vitro kinase inhibition assay.
Detailed Protocol for AMPK (α1/β1/γ1 and α2/β1/γ1) Kinase Assay:
-
Reagents:
-
Recombinant human AMPK (α1/β1/γ1) and (α2/β1/γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR) as substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay reagents
-
-
Procedure: a. In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control). b. Add 2 µL of the respective AMPK enzyme solution. c. Add 2 µL of a mixture containing the SAMS peptide and ATP. d. Incubate the plate at room temperature for 60 minutes. e. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. f. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure the luminescence using a plate reader. h. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Detailed Protocol for KDR Kinase Assay:
-
Reagents:
-
Recombinant human KDR (catalytic domain)
-
Poly(Glu,Tyr) 4:1 as substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay reagents
-
-
Procedure: a. Follow the same general procedure as the AMPK kinase assay, substituting the AMPK enzyme and SAMS peptide with the KDR enzyme and Poly(Glu,Tyr) substrate, respectively. b. All other steps, including incubation times and reagent additions, remain the same. c. Calculate the IC50 value for KDR inhibition.
Cellular Assay: p-ACC Western Blot in K562 Cells
Objective: To determine the effect of this compound on the phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), in a cellular context.
Principle: Activated AMPK phosphorylates ACC at Ser79, leading to its inactivation. Inhibition of AMPK by this compound should result in a decrease in the levels of phosphorylated ACC (p-ACC). This change can be detected by Western blotting using an antibody specific for p-ACC (Ser79).
Experimental Workflow:
Caption: Step-by-step workflow for the p-ACC Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment: a. Culture K562 human chronic myelogenous leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells at a suitable density and allow them to adhere or grow to the desired confluency. c. Treat the cells with various concentrations of this compound (e.g., 0.195 to 50 µM) or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. f. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities and normalize the p-ACC signal to total ACC and the loading control to determine the relative change in ACC phosphorylation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of AMPK. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies of AMPK-related signaling pathways and their implications in various diseases, including cancer. The high selectivity of this compound for AMPK over KDR enhances its utility as a specific tool for dissecting the cellular functions of AMPK.
References
Ampk-IN-3 and Autophagy Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key regulator of autophagy is the AMP-activated protein kinase (AMPK), a cellular energy sensor. Ampk-IN-3 is a potent and selective inhibitor of AMPK, making it a valuable tool for dissecting the role of AMPK in autophagy and for potential therapeutic development. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of autophagy, and detailed protocols for its use in experimental settings.
This compound: A Potent and Selective AMPK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the α1 and α2 subunits of AMPK. Its inhibitory activity is crucial for studies aiming to elucidate the downstream effects of AMPK signaling.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against AMPKα1 and AMPKα2.
| Target | IC50 (nM) |
| AMPK (α1) | 107 |
| AMPK (α2) | 60.7 |
Note: Data presented is a summary of publicly available information. Actual values may vary depending on experimental conditions.
The Role of AMPK in Autophagy Regulation
AMPK plays a central role in initiating autophagy in response to cellular stress, particularly energy deprivation. It acts as a positive regulator of autophagy through a complex signaling network primarily involving the mammalian target of rapamycin (mTOR) and the Unc-51 like autophagy activating kinase 1 (ULK1).
Under normal, nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated. Activated AMPK can then promote autophagy through two main mechanisms:
-
Inhibition of mTORC1: AMPK can phosphorylate and inhibit the mTORC1 complex, thereby relieving its inhibitory effect on the ULK1 complex.
-
Direct Activation of ULK1: AMPK can directly phosphorylate ULK1 at multiple sites, leading to its activation and the initiation of the autophagy cascade.
By inhibiting AMPK, this compound is expected to suppress autophagy induction, particularly under conditions of cellular stress that would normally activate AMPK. This makes it a powerful tool to study the consequences of AMPK inhibition on autophagic flux and cell survival.
Signaling Pathway Diagram
Caption: this compound inhibits AMPK, preventing autophagy initiation.
Experimental Protocols
The following sections provide detailed methodologies for studying the effect of this compound on autophagy.
Measuring Autophagy Markers by Western Blot
Western blotting for microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1) is a common method to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The p62 protein is a selective autophagy substrate that is degraded during the process. Therefore, a decrease in p62 levels and an increase in the LC3-II/LC3-I ratio are indicative of autophagy induction. Inhibition of AMPK by this compound is expected to reverse these changes.
Experimental Workflow:
Caption: Workflow for Western blot analysis of autophagy markers.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a 12-15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of LC3-I and LC3-II is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
Representative Quantitative Data (Hypothetical):
The following table illustrates the expected dose-dependent effect of this compound on autophagy markers in a hypothetical experiment where autophagy is induced by nutrient starvation.
| This compound (nM) | LC3-II / LC3-I Ratio (Fold Change vs. Starved Control) | p62 / Actin Ratio (Fold Change vs. Starved Control) |
| 0 (Starved) | 1.00 | 1.00 |
| 10 | 0.85 | 1.15 |
| 50 | 0.62 | 1.48 |
| 100 | 0.41 | 1.89 |
| 500 | 0.25 | 2.53 |
This data is for illustrative purposes only and represents a hypothetical outcome based on the known function of this compound.
Visualizing Autophagy by Immunofluorescence
Immunofluorescence staining of endogenous LC3 can be used to visualize the formation of autophagosomes (LC3 puncta). An increase in the number of LC3 puncta per cell is indicative of autophagy induction. Treatment with this compound is expected to reduce the formation of these puncta.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of LC3 puncta.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
Treat the cells with this compound as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 diluted in the blocking solution overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Autophagy Flux Assay
To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagy flux assay is performed. This is typically done by treating cells with an inhibitor of lysosomal degradation, such as Bafilomycin A1 or Chloroquine, in the presence or absence of the experimental treatment (this compound). An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates the rate of autophagosome formation (autophagic flux).
Logical Relationship Diagram:
The Role of AMPK Inhibition in Metabolic Disease Models: A Technical Guide to Ampk-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a pivotal role in maintaining metabolic homeostasis. In the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), activation of AMPK is widely regarded as a key therapeutic strategy.[1][2] AMPK activation switches on catabolic pathways that generate ATP, like fatty acid oxidation and glucose uptake, while switching off anabolic, ATP-consuming processes such as lipogenesis.[3][4] Consequently, a decrease in AMPK activity is strongly correlated with metabolic disorders associated with insulin resistance and a sedentary lifestyle.[5][6]
This guide focuses on Ampk-IN-3 , a potent and selective inhibitor of AMPK.[7] It is crucial to note that as an inhibitor, this compound is not a therapeutic agent for metabolic diseases but rather a valuable chemical tool for researchers. Its application in metabolic disease models allows for the precise study of the consequences of AMPK inhibition, helping to elucidate the kinase's role in the pathophysiology of these conditions and to validate the therapeutic hypothesis of AMPK activation. This document provides a technical overview of this compound, including its inhibitory profile, theoretical experimental applications in metabolic disease models, and relevant signaling pathways.
This compound: Quantitative Inhibitory Profile
This compound is a selective inhibitor of the α1 and α2 catalytic subunits of AMPK. The following table summarizes its in vitro inhibitory activity.
| Target | IC50 (nM) | Reference |
| AMPK (α2) | 60.7 | [7] |
| AMPK (α1) | 107 | [7] |
| KDR (VEGFR2) | 3820 | [7] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In cellular assays, this compound has been shown to decrease the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a direct downstream target of AMPK, confirming its ability to inhibit the AMPK signaling pathway within cells.[7]
Key Signaling Pathways
The following diagrams illustrate the central role of AMPK in metabolic regulation and the specific point of intervention for an inhibitor like this compound.
Experimental Protocols: Theoretical Application in a Diet-Induced Obesity Model
While specific in vivo data for this compound in metabolic disease models is not publicly available, this section outlines a detailed, representative protocol for inducing obesity and insulin resistance in mice, and describes how an AMPK inhibitor like this compound would be incorporated to study the effects of AMPK inhibition.
Objective: To investigate the role of AMPK inhibition on the development of obesity, insulin resistance, and hepatic steatosis in a high-fat diet (HFD)-fed mouse model.
Animal Model:
-
Species: C57BL/6J mice (male, 8 weeks old)
-
Rationale: This strain is highly susceptible to diet-induced obesity and related metabolic dysfunctions.
Diet and Acclimation:
-
Upon arrival, acclimate mice for one week with ad libitum access to standard chow and water.
-
Randomly assign mice to two main groups:
-
Control Diet (CD): Normal chow (e.g., 10% kcal from fat)
-
High-Fat Diet (HFD): (e.g., 60% kcal from fat)
-
-
House mice individually with a 12-hour light/dark cycle.
Pharmacological Intervention:
-
After an initial period of HFD feeding to establish a metabolic phenotype (e.g., 4-8 weeks), subdivide the HFD group:
-
HFD + Vehicle
-
HFD + this compound
-
-
Dosing and Administration:
-
Vehicle: A suitable vehicle for this compound (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
-
This compound Dose: The optimal dose would need to be determined through pilot pharmacokinetic and pharmacodynamic studies. A starting point could be based on doses used for other small molecule inhibitors in mice (e.g., 10-50 mg/kg).
-
Route of Administration: Oral gavage or intraperitoneal (IP) injection.
-
Frequency: Once or twice daily, depending on the compound's half-life.
-
-
Continue the respective diets and daily treatments for a predefined period (e.g., 4-12 weeks).
Monitoring and Endpoints:
-
Weekly: Body weight and food intake.
-
Bi-weekly/Monthly:
-
Glucose Tolerance Test (GTT): Assess glucose clearance. Mice are fasted overnight, a baseline blood glucose sample is taken, and then they are given an IP injection of glucose (2 g/kg). Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Assess insulin sensitivity. Mice are fasted for 4-6 hours, a baseline glucose sample is taken, and then they are given an IP injection of insulin (0.75 U/kg). Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh tissues.
-
Histology: Fix liver sections in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) and Oil Red O staining to assess steatosis.
-
Biochemical Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent Western blot analysis (to confirm AMPK inhibition via p-ACC levels) and gene expression analysis (qPCR).
-
Logical Framework: Expected Outcomes of AMPK Inhibition
Based on the known functions of AMPK, the administration of this compound in a metabolic disease model is hypothesized to exacerbate the pathological phenotype.
Conclusion
This compound is a selective pharmacological inhibitor of AMPK. While contraindicated as a therapeutic for metabolic diseases, it serves as an essential research tool. By acutely or chronically inhibiting AMPK in preclinical models of obesity, diabetes, and NAFLD, researchers can dissect the kinase's precise contributions to metabolic health and disease progression. The experimental framework provided herein offers a template for such investigations, which are vital for validating AMPK as a therapeutic target and understanding the full implications of its dysregulation in metabolic disorders.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AMPK in metabolism and its influence on DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Ampk-IN-3 in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1] With IC50 values of 107 nM and 60.7 nM for AMPK (α1) and AMPK (α2) respectively, it serves as a valuable tool for investigating the physiological and pathophysiological roles of AMPK signaling in various contexts, including cancer biology.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed dosage and administration of this compound in mice, based on established methodologies for similar small molecule inhibitors.
Due to the limited availability of published in vivo data specifically for this compound, the following protocols are generalized and should be adapted based on empirical determination of the optimal dosage, administration route, and vehicle for your specific mouse model and experimental goals. A thorough dose-finding and toxicity study is strongly recommended prior to commencing efficacy studies.
Properties of this compound
A summary of the in vitro inhibitory concentrations for this compound is provided below.
| Target | IC50 | Reference |
| AMPK (α1) | 107 nM | [1] |
| AMPK (α2) | 60.7 nM | [1] |
| KDR | 3820 nM | [1] |
In vitro, this compound has been shown to decrease the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK, in K562 cells.[1]
General Guidelines for In Vivo Studies
Prior to conducting efficacy studies, it is imperative to perform preliminary dose-finding and maximum tolerated dose (MTD) studies. These studies will establish a safe and effective dose range for this compound in the specific mouse strain and model being used.
Key Considerations:
-
Vehicle Selection: The choice of vehicle for solubilizing this compound is critical for ensuring bioavailability and minimizing toxicity. Common vehicles for small molecule inhibitors in mice include solutions of DMSO, PEG400, Tween 80, and saline.[2] The final concentration of organic solvents should be kept to a minimum to avoid adverse effects.
-
Route of Administration: The route of administration will depend on the desired pharmacokinetic profile and the experimental model. Common routes for small molecule inhibitors include intraperitoneal (IP) injection, oral gavage (PO), intravenous (IV) injection, and subcutaneous (SC) injection.[2][3]
-
Dosage and Frequency: The dosage and frequency of administration should be determined from MTD studies. For reference, other AMPK modulators have been used in mice at dosages ranging from 30 mg/kg to 400 mg/kg.
Formulation and Administration Protocol
This protocol provides a general method for preparing and administering this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and needles for the chosen administration route
Procedure:
-
Preparation of Vehicle: A common vehicle for in vivo studies is a solution of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Prepare this vehicle under sterile conditions.
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Preparation of Dosing Solution:
-
Add the PEG400 to the this compound stock solution and vortex thoroughly.
-
Add the Tween 80 and vortex again.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required. Prepare fresh daily.
-
-
Administration to Mice:
-
Administer the prepared dosing solution to the mice via the chosen route (e.g., IP, PO, IV, or SC).
-
The volume of administration should be calculated based on the weight of each individual mouse. For IP injections, a typical volume is 10 µL/g of body weight.
-
Example Dosages of Other AMPK Modulators in Mice
The following table provides examples of dosages and administration routes for other AMPK modulators used in murine studies. This information can serve as a starting point for designing dose-finding experiments for this compound.
| Compound | Type | Dosage | Route | Mouse Model | Reference |
| BI9774 | Activator | 30 mg/kg, daily | Oral gavage | Xenograft model of castration-resistant prostate cancer | [4] |
| Compound 1 | Activator | 40 mg/kg | Intravenous | Xenograft model of colorectal cancer | [5][6] |
| Resveratrol | Activator | 400 mg/kg/day | In diet | High-fat diet-induced obesity model |
Experimental Protocol: Evaluating this compound in a Mouse Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
This compound dosing solution
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosage, route, and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) or fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Assay: Assessing In Vivo Target Engagement
To confirm that this compound is inhibiting its target in vivo, a pharmacodynamic assay can be performed to measure the phosphorylation of a downstream effector of AMPK, such as ACC.
Procedure:
-
Dosing and Tissue Collection:
-
Administer a single dose of this compound or vehicle to a cohort of tumor-bearing or naive mice.
-
At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor and/or liver tissue.
-
Immediately snap-freeze the tissues in liquid nitrogen.
-
-
Protein Extraction and Western Blotting:
-
Homogenize the frozen tissues and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phospho-ACC (Ser79) and total ACC.
-
-
Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-ACC to total ACC. A decrease in this ratio in the this compound treated group compared to the vehicle group would indicate target engagement.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the AMPK signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. seed.nih.gov [seed.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel AMPK activator reduces glucose uptake and inhibits tumor progression in a mouse xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ampk-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Ampk-IN-3, a potent and selective AMP-activated protein kinase (AMPK) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
Product Name: this compound Mechanism of Action: A potent and selective inhibitor of AMP-activated protein kinase (AMPK). It has been shown to inhibit AMPK with IC50 values of 107 nM and 60.7 nM for the α1 and α2 subunits, respectively.[1] this compound has been observed to decrease the levels of phosphorylated acetyl-CoA carboxylase (p-ACC), a downstream target of AMPK, in K562 cells.[1]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 221.45 mM) | Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility. |
| DMSO | 115 mg/mL | Sonication can aid in dissolution.[2] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Pre-warm DMSO: Before use, bring the anhydrous DMSO to room temperature.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming of the solution to 37°C can also aid in complete dissolution.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles and maintain the stability of the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Application in Cell-Based Assays
Objective: To treat cultured cells with this compound to investigate its biological effects.
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Cultured cells in appropriate cell culture medium
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the inhibitor.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
-
Downstream Analysis: Following the incubation period, cells can be harvested and processed for various downstream analyses, such as Western blotting for p-ACC levels, cell viability assays, or other relevant functional assays.
Visualizations
AMPK Signaling Pathway
Caption: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow for this compound Treatment
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Ampk-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Its role as a master regulator of metabolism makes AMPK a significant therapeutic target for various diseases, including cancer and metabolic disorders. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel AMPK modulators.
This compound: A Tool for AMPK Research
This compound serves as an essential reference compound in HTS assays for the discovery of new AMPK inhibitors. Its well-defined inhibitory activity allows for the validation of assay performance and the benchmarking of newly identified compounds.
Quantitative Data for this compound
The inhibitory activity of this compound against different AMPK isoforms and its selectivity over other kinases are summarized below. This data is critical for designing experiments and interpreting results.
| Target | IC50 (nM) |
| AMPK (α2) | 60.7[1][2][3] |
| AMPK (α1) | 107[1][2][3] |
| KDR | 3820[1][2][3] |
Signaling Pathway and Inhibition
AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various cellular stresses such as nutrient deprivation or hypoxia. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP. This compound acts as an inhibitor of this kinase, thereby preventing the downstream signaling cascade.
High-Throughput Screening Experimental Workflow
A typical HTS campaign to identify novel AMPK inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Experimental Protocols
Below are detailed protocols for two common HTS assays for identifying and characterizing AMPK inhibitors. This compound can be used as a positive control for inhibition in these assays.
Protocol 1: Biochemical TR-FRET Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to the AMPK kinase domain.
Materials:
-
AMPK (A1/B2/G1) enzyme
-
LanthaScreen® Eu-anti-His Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (including this compound as a control) dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and this compound in DMSO. A typical starting concentration is 10 mM.
-
Dilute the compounds to a 4X final assay concentration in 1X Kinase Buffer A. The final DMSO concentration should not exceed 1%.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture by diluting the AMPK enzyme and Eu-anti-His Antibody in 1X Kinase Buffer A. A recommended starting concentration is 5 nM kinase and 4 nM antibody.
-
Prepare a 4X tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A. A recommended starting concentration is 20 nM.
-
-
Assay Protocol:
-
Add 4 µL of the 4X diluted compounds or controls to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-AMPK (Thr172) Assay (HTRF®)
This protocol describes a cell-based, homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of AMPK phosphorylation at Threonine 172.
Materials:
-
Cells expressing AMPK (e.g., HepG2)
-
Cell culture medium
-
AMPK activator (e.g., AICAR or A-769662)
-
Test compounds (including this compound as a control) dissolved in DMSO
-
HTRF Phospho-AMPK (Thr172) detection reagents (Europium cryptate-labeled anti-phospho-AMPK (Thr172) antibody and d2-labeled anti-AMPK total antibody)
-
Lysis buffer
-
384-well, low-volume, white microplates
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and this compound in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Cell Stimulation and Lysis:
-
Add an AMPK activator to the wells to stimulate AMPK phosphorylation.
-
After the desired stimulation time, remove the medium and add 50 µL of lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Detection:
-
Transfer 16 µL of the cell lysate to a 384-well white microplate.
-
Add 4 µL of the HTRF detection reagents (pre-mixed according to the manufacturer's instructions) to each well.
-
Incubate the plate overnight at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for the study of AMPK biology and for the discovery of novel AMPK inhibitors. The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening and characterization of compounds targeting the AMPK pathway. Careful assay design and validation using reference compounds like this compound are essential for the success of any HTS campaign.
References
Ampk-IN-3: A Tool for Interrogating Lipid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By inhibiting AMPK, this compound serves as a critical tool for elucidating the intricate roles of AMPK in various physiological and pathological processes, particularly in the realm of lipid metabolism. These application notes provide detailed protocols and data for utilizing this compound to investigate its effects on key aspects of lipid metabolism, including lipogenesis.
Mechanism of Action: this compound exerts its inhibitory effect on AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status. AMPK activation typically promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like fatty acid and cholesterol synthesis.[3][4][5] By inhibiting AMPK, this compound is expected to lead to an increase in lipid synthesis and a decrease in fatty acid oxidation.
Data Presentation
The inhibitory activity of this compound on a key downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), has been quantified. The phosphorylation of ACC at Serine 79 (p-ACC), which is a direct consequence of AMPK activity and leads to the inhibition of fatty acid synthesis, is a crucial indicator of AMPK activation.
Table 1: Effect of this compound on p-ACC Levels in K562 Cells [1]
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Change in p-ACC Levels |
| 0.195313 | 2 | K562 | Decrease |
| 0.78125 | 2 | K562 | Decrease |
| 3.125 | 2 | K562 | Decrease |
| 12.5 | 2 | K562 | Decrease |
| 50 | 2 | K562 | Decrease |
Experimental Protocols
Protocol 1: Assessment of Lipogenesis Inhibition using Western Blotting for p-ACC
This protocol describes the use of this compound to inhibit AMPK activity and subsequently measure the phosphorylation status of its downstream target, ACC, in a cellular context. A decrease in phosphorylated ACC (p-ACC) indicates an increase in lipogenesis.
Materials:
-
This compound (solubilized in DMSO)
-
K562 cells (or other relevant cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ACC (Ser79) and anti-total ACC, anti-AMPKα, and anti-p-AMPKα (Thr172)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate K562 cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., as indicated in Table 1). Include a vehicle control (DMSO).
-
Replace the medium with the this compound containing medium and incubate for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C. It is also recommended to probe for p-AMPKα (Thr172) and total AMPKα to confirm the direct effect on AMPK.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ACC and total ACC.
-
Normalize the p-ACC signal to the total ACC signal for each sample.
-
Compare the normalized p-ACC levels in this compound treated samples to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Inhibition of AMPK by this compound prevents the phosphorylation of ACC, leading to increased lipogenesis.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on ACC phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
- 5. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using AMPK Inhibitors
Disclaimer: As of November 2025, publicly available literature detailing specific in vivo studies using Ampk-IN-3 is limited. Therefore, these application notes and protocols are based on the established use of other well-characterized, albeit less selective, AMPK inhibitors, such as Compound C (Dorsomorphin) . Researchers should adapt these guidelines with caution and conduct preliminary dose-response and toxicity studies for this compound or any other specific inhibitor.
Introduction to AMPK Inhibition in In Vivo Research
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its inhibition is a key strategy in various research areas, including cancer biology and metabolic diseases, to study the effects of blocking energy-conserving processes. This compound has been identified as a potent and selective inhibitor of AMPK in cellular assays, with IC50 values of 60.7 nM and 107 nM for AMPK (α2) and AMPK (α1) respectively.[3] While in vitro data is available, these notes provide a framework for translating its use to in vivo animal models, drawing parallels from studies with other AMPK inhibitors.
Quantitative Data from In Vivo AMPK Inhibitor Studies
The following table summarizes quantitative data from a representative in vivo study using the AMPK inhibitor Compound C. This data can serve as a starting point for designing experiments with this compound, with the understanding that optimal concentrations and conditions will need to be determined empirically.
| Parameter | Value | Animal Model | Study Context | Reference |
| Compound | Compound C | C57BL/6 Mice (male, 8-10 weeks) | Cisplatin-Induced Nephrotoxicity | [4] |
| Dosage | 10 mg/kg body weight | C57BL/6 Mice | Cisplatin-Induced Nephrotoxicity | [4] |
| Administration Route | Intraperitoneal (IP) injection | C57BL/6 Mice | Cisplatin-Induced Nephrotoxicity | [4] |
| Vehicle | DMSO | C57BL/6 Mice | Cisplatin-Induced Nephrotoxicity | [4] |
| Treatment Schedule | Single dose 1 hour before cisplatin injection | C57BL/6 Mice | Cisplatin-Induced Nephrotoxicity | [4] |
| Endpoint | 72 hours post-treatment | C57BL/6 Mice | Cisplatin-Induced Nephrotoxicity | [4] |
Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how an inhibitor like this compound would block its downstream effects.
Caption: AMPK signaling cascade and point of inhibition.
General Experimental Workflow for In Vivo AMPK Inhibitor Studies
This diagram outlines a typical workflow for evaluating an AMPK inhibitor in an animal model of disease.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound C Protects Against Cisplatin-Induced Nephrotoxicity Through Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Ampk-IN-3: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. With IC50 values of 107 nM and 60.7 nM for AMPK α1 and α2 subunits, respectively, this compound serves as a valuable tool for investigating the role of AMPK signaling in various cellular processes, including cancer cell metabolism, proliferation, and survival.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, with a primary focus on the chronic myelogenous leukemia cell line K562, for which the most comprehensive data is currently available.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the key quantitative data for this compound.
| Target | IC50 (nM) | Reference |
| AMPK (α1) | 107 | [1][2][3][4] |
| AMPK (α2) | 60.7 | [1][2][3][4] |
| KDR | 3820 | [1][2] |
| Cell Line | Assay | Value | Incubation Time | Reference |
| K562 | Cytotoxicity (EC50) | 20.45 µM | 48 hours | [1] |
| K562 | p-ACC Reduction | Effective at 0.195-50 µM | 2 hours | [1] |
| K562 | Cell Viability | No significant effect at 1-100 µM | 24, 48, 72 hours | [1] |
Note: A discrepancy exists in the reported effects on K562 cell viability. While an EC50 for cytotoxicity has been determined, other reports indicate no significant impact on viability at concentrations that effectively inhibit AMPK. This may be dependent on specific experimental conditions such as cell density, serum concentration, and the specific viability assay used. Researchers are advised to perform dose-response curves for their specific experimental setup.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its effect by directly inhibiting the catalytic α subunits of AMPK. This inhibition prevents the phosphorylation of downstream targets, such as Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.
Caption: Inhibition of AMPK by this compound prevents the phosphorylation of ACC.
General Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on a cancer cell line.
Caption: A general workflow for studying the effects of this compound on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p-ACC
This protocol allows for the assessment of this compound's inhibitory effect on AMPK activity by measuring the phosphorylation of its downstream target, ACC.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ACC Ser79, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ACC signal to total ACC and the loading control (β-actin).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol can be used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for studying the role of AMPK in cancer. The provided data and protocols, primarily focused on the K562 cell line, offer a starting point for investigating its effects. Further research is needed to elucidate the impact of this compound on a broader range of cancer cell lines and to fully understand its therapeutic potential. Researchers should carefully optimize the provided protocols for their specific experimental systems.
References
Troubleshooting & Optimization
AMPK-IN-3 Technical Support Center: Troubleshooting Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with AMPK-IN-3. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with this compound, with a focus on solubility and use in cell-based assays.
1. What is the recommended solvent for dissolving this compound?
The most highly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
2. I am having difficulty dissolving this compound in DMSO. What can I do?
If you are experiencing issues with dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C to aid in dissolution.[2] Do not exceed 50°C, as higher temperatures may risk degrading the compound.[3]
-
Sonication: Use an ultrasonic bath to sonicate the solution, which can help break up any clumps and enhance solubility.[2][3]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.[3]
3. My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous solutions is a common problem with hydrophobic compounds dissolved in DMSO. Here are some solutions:
-
Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO first. Then, add the final, more diluted DMSO solution to your medium. This gradual decrease in concentration can prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and even distribution.
4. Are there any alternative solvents to DMSO for this compound?
While DMSO is the primary recommended solvent, other organic solvents are sometimes used for kinase inhibitors if DMSO is incompatible with an experimental system. Potential alternatives, although not specifically validated for this compound, include:
-
Ethanol: Some kinase inhibitors have solubility in ethanol.
-
N,N-dimethylformamide (DMF): This is another polar aprotic solvent that can sometimes be substituted for DMSO.
It is critical to test the solubility and stability of this compound in any alternative solvent on a small scale before proceeding with your experiment. Also, the toxicity of any new solvent on your specific cell line must be evaluated.
5. What is the recommended storage condition for this compound stock solutions?
Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration | Temperature | Source |
| DMSO | ≥ 100 mg/mL (≥ 221.45 mM) | Room Temperature | MedchemExpress[1] |
| DMSO | ≥ 50 mg/mL | 25°C | AbMole BioScience |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before opening to minimize moisture absorption.
-
Weigh the this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.516 mg of this compound (Molecular Weight: 451.56 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, you would add 1 mL of DMSO for every 4.516 mg of compound.
-
Dissolve the Compound: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.
-
Troubleshoot Dissolution (if necessary): If the compound does not fully dissolve, you may warm the solution to 37°C for 5-10 minutes and/or sonicate in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Protocol for a Cell-Based Assay with this compound
This protocol outlines the general steps for treating cells with this compound to assess its biological activity.
Materials:
-
Cells of interest plated in appropriate cell culture vessels
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of your 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired period of time (e.g., 2, 24, 48, or 72 hours), depending on your experimental endpoint.[1]
-
Downstream Analysis: Following incubation, process the cells for your chosen downstream analysis. This may include:
-
Cell Lysis and Western Blotting: To assess the phosphorylation status of AMPK and its downstream targets (e.g., ACC).
-
Cell Viability/Proliferation Assays: To determine the cytotoxic or cytostatic effects of the compound.
-
Other functional assays relevant to your research question.
-
Visualizations
AMPK Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the AMPK signaling pathway by this compound.
Experimental Workflow for this compound Dissolution and Use
References
Optimizing Ampk-IN-3 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of Ampk-IN-3, a potent and selective AMPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK).[1] It functions by competing with ATP in the kinase domain of the AMPK catalytic α subunit, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of catabolic pathways and the activation of anabolic pathways.
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits selectivity for the α2 subunit of AMPK over the α1 subunit. The reported half-maximal inhibitory concentrations (IC50) are:
Q3: What is a recommended starting concentration for in vitro experiments?
A3: For initial in vitro experiments, a concentration range of 1 to 100 µM can be considered.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. One study in K562 cells showed decreased phosphorylation of the AMPK substrate Acetyl-CoA Carboxylase (ACC) at concentrations ranging from 0.195 µM to 50 µM.[1]
Q4: Does this compound affect cell viability?
A4: Studies in K562 cells have shown that this compound, at concentrations up to 100 µM for up to 72 hours, does not significantly affect cell viability or cause cytotoxicity.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT, CCK-8) with your specific cell line to confirm this.
Q5: What are the known downstream targets of AMPK that can be used to monitor this compound activity?
A5: The most common method to assess AMPK activity is to measure the phosphorylation status of its downstream substrates. A key direct target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Ser79.[2][3][4] Inhibition of AMPK by this compound will lead to a decrease in the level of phosphorylated ACC (p-ACC). Other downstream pathways regulated by AMPK include the mTORC1 signaling pathway, where AMPK can phosphorylate TSC2 and Raptor.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in p-ACC levels after this compound treatment. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Short incubation time: The duration of treatment may not be sufficient to observe a change in p-ACC levels. 3. High basal AMPK activity: The cells may have very high endogenous AMPK activity, requiring a higher concentration of the inhibitor. 4. Antibody issues: The primary or secondary antibodies used for Western blotting may not be optimal. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). 2. Perform a time-course experiment: Assess p-ACC levels at different time points (e.g., 1, 2, 6, 12, 24 hours). 3. Optimize cell culture conditions: Ensure consistent cell density and media conditions. 4. Validate antibodies: Use positive and negative controls for your antibodies. |
| Significant cell death observed after treatment. | 1. Inhibitor concentration is too high: Although generally not cytotoxic, very high concentrations might be toxic to certain cell lines. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Off-target effects: At high concentrations, the inhibitor might affect other kinases or cellular processes. | 1. Determine the IC50 for cytotoxicity: Perform a cell viability assay to find the concentration that causes 50% cell death and work below that. 2. Maintain a low solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is typically below 0.1%.[8] 3. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiment. |
| Inconsistent or variable results between experiments. | 1. Inhibitor stock solution degradation: Improper storage of the this compound stock solution can lead to loss of activity. 2. Variability in cell culture: Differences in cell passage number, confluency, or media can affect the cellular response. 3. Inconsistent treatment conditions: Variations in incubation time or inhibitor concentration. | 1. Properly store the stock solution: Aliquot the inhibitor stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Standardize cell culture procedures: Use cells within a specific passage number range and seed them at a consistent density. 3. Ensure precise experimental execution: Use calibrated pipettes and be consistent with all experimental steps. |
Experimental Protocols & Data
Determining Optimal this compound Concentration
This protocol outlines a general workflow to determine the optimal concentration of this compound for your experiments.
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
1. Cell Seeding:
-
Seed your cells of interest in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
2. Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations.
3. Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the cells for a predetermined time (e.g., 2, 6, 12, or 24 hours).
4. Analysis of AMPK Inhibition (Western Blot for p-ACC):
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities to determine the relative levels of p-ACC.
5. Analysis of Cell Viability (e.g., CCK-8 Assay):
-
Add the CCK-8 reagent to each well of the 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
AMPK Signaling Pathway
AMPK Signaling Pathway and the Effect of this compound
Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.
Summary of this compound Experimental Parameters
| Parameter | Value/Range | Reference(s) |
| Target | AMP-activated protein kinase (AMPK) | [1] |
| IC50 (α2 subunit) | 60.7 nM | [1] |
| IC50 (α1 subunit) | 107 nM | [1] |
| In Vitro Concentration Range | 1 - 100 µM (in K562 cells) | [1] |
| Effective Concentration for p-ACC reduction | 0.195 - 50 µM (in K562 cells) | [1] |
| Recommended Solvent | DMSO | - |
| Primary Readout for Activity | Phosphorylation of ACC (Ser79) | [2][3][4] |
| Cell Viability Assay | MTT, CCK-8, or similar | [9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activation by ASP4132 inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Ampk-IN-3 Technical Support Center: Navigating Off-Target Effects
Welcome to the technical support center for Ampk-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It primarily targets the α1 and α2 catalytic subunits of the AMPK heterotrimeric complex.
Q2: What are the known off-target effects of this compound?
While this compound is selective for AMPK, it can inhibit other kinases at higher concentrations. The known off-target profile is summarized in the table below. It is crucial to consider these off-targets when interpreting experimental data.
Off-target Profile of this compound
| Target | IC50 (nM) | Percent Inhibition (at 100 nM) |
| AMPK (α2) | 60.7 | 64% |
| AMPK (α1) | 107 | 29% |
| KDR | 3820 | Not Reported |
| FLT1 | Not Reported | 43% |
| JAK1 JH2-pseudokinase | Not Reported | 41% |
| Data sourced from publicly available information.[1][2] |
Troubleshooting Guide: Mitigating Off-Target Effects
Issue: I am observing unexpected or inconsistent results in my experiment. Could this be due to off-target effects of this compound?
Possible Cause: Yes, off-target effects are a potential cause for unexpected phenotypes. This is especially true if you are using a high concentration of the inhibitor.
Solutions:
-
Optimize Inhibitor Concentration: Determine the minimal concentration of this compound required to inhibit AMPK without significantly affecting known off-targets.
-
Perform Control Experiments: Use structurally distinct AMPK inhibitors to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Utilize Genetic Knockdown/Knockout Models: The gold standard for validating inhibitor specificity is to replicate the experiment in cells where AMPK has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotype is lost in these cells, it is likely an on-target effect.
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
Objective: To identify the lowest concentration of this compound that effectively inhibits AMPK signaling with minimal off-target effects in your specific cell line.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ACC (pACC at Ser79), a direct downstream target of AMPK, and total ACC as a loading control.
-
Also, probe for total AMPKα and phosphorylated AMPKα (pAMPKα at Thr172) to assess the direct inhibition of the kinase.
-
If you suspect a specific off-target is involved, you can also probe for the phosphorylation status of a key substrate of that kinase.
-
-
Data Analysis:
-
Quantify the band intensities for pACC and normalize to total ACC.
-
Plot the normalized pACC levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for AMPK inhibition in your cells.
-
The optimal concentration to use in your experiments will be at or slightly above the IC50, where you see significant inhibition of pACC without reaching a plateau that might indicate off-target effects.
-
Protocol 2: Validating this compound Specificity using CRISPR/Cas9 Knockout Cells
Objective: To confirm that the biological effect observed with this compound is dependent on its inhibition of AMPK.
Methodology:
-
Generate AMPKα Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting the catalytic subunit of AMPK (e.g., PRKAA1 and PRKAA2).
-
Deliver the gRNAs and Cas9 nuclease into your cell line of interest using a suitable method (e.g., plasmid transfection, lentiviral transduction, or ribonucleoprotein electroporation).
-
Select and expand single-cell clones.
-
Validate the knockout by Western blot to confirm the absence of the AMPKα protein and by sequencing to confirm the genetic modification.
-
-
Experimental Comparison:
-
Culture both the wild-type (WT) and AMPKα knockout (KO) cells under the same conditions.
-
Treat both cell lines with the optimized concentration of this compound (determined in Protocol 1) and a vehicle control.
-
Assess the phenotype of interest (e.g., cell viability, gene expression, metabolic changes).
-
-
Data Interpretation:
-
On-target effect: If the phenotype observed in WT cells treated with this compound is absent or significantly reduced in the AMPKα KO cells (both with and without the inhibitor), this strongly suggests the effect is mediated by AMPK inhibition.
-
Off-target effect: If the phenotype is still observed in the AMPKα KO cells treated with this compound, it is likely an off-target effect.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for validating inhibitor specificity.
Caption: this compound inhibits the AMPK signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results with Ampk-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Ampk-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It primarily targets the α1 and α2 catalytic subunits of the AMPK heterotrimer. Its mechanism of action is to block the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream targets.
Q2: What are the expected effects of this compound in a cellular context?
Typically, treatment with this compound is expected to decrease the phosphorylation of well-established AMPK substrates, such as Acetyl-CoA Carboxylase (ACC) at Serine 79. This should lead to the modulation of metabolic pathways regulated by AMPK, such as a decrease in fatty acid oxidation and an increase in fatty acid synthesis.
Q3: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity and does not significantly affect cell viability in some cell lines, such as K562, even at concentrations that effectively inhibit AMPK signaling. However, effects on cell viability can be cell-type dependent and should be empirically determined for your specific cell line.
Troubleshooting Guides
Unexpected Result 1: No change or an increase in the phosphorylation of a known AMPK downstream target after this compound treatment.
This is a common unexpected result that can arise from several factors. Follow this guide to troubleshoot the issue.
Possible Cause 1: Ineffective concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range for cellular assays is 1-10 µM.
Possible Cause 2: Insufficient treatment time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of treatment. Effects on downstream targets can be observed as early as 30 minutes to a few hours, but longer incubation times may be necessary depending on the target and cell type.
Possible Cause 3: Off-target effects of this compound.
-
Solution: this compound has known off-target activity against other kinases such as FLT1 and JAK1.[1] These off-target effects could indirectly influence the phosphorylation of your target of interest. Consider using a structurally different AMPK inhibitor as a control to confirm that the observed effect is specific to AMPK inhibition.
Possible Cause 4: Paradoxical activation of AMPK signaling.
-
Solution: Some ATP-competitive kinase inhibitors have been reported to paradoxically increase the phosphorylation of their target kinase at the activation loop, while still inhibiting the phosphorylation of downstream substrates. This is hypothesized to be due to a conformational change that protects the activation loop from phosphatases. To investigate this, perform a Western blot for both phospho-AMPK (Thr172) and a downstream target like phospho-ACC (Ser79). If you observe an increase in p-AMPK (Thr172) alongside a decrease in p-ACC (Ser79), this suggests a paradoxical activation mechanism.
Troubleshooting Workflow for Unexpected Target Phosphorylation
Caption: Troubleshooting logic for unexpected AMPK target phosphorylation.
Unexpected Result 2: this compound treatment leads to unexpected changes in cell phenotype (e.g., altered morphology, proliferation, or autophagy).
Possible Cause 1: Cell-type specific responses.
-
Solution: The role of AMPK can be highly context-dependent. In some cancer cells, AMPK has been shown to have roles in promoting survival under metabolic stress. Therefore, inhibiting AMPK with this compound could lead to different phenotypic outcomes depending on the specific metabolic wiring of your cell line. It is crucial to characterize the basal AMPK activity and its role in your specific cell model.
Possible Cause 2: Off-target effects.
-
Solution: As mentioned previously, this compound has known off-target effects. These could be responsible for the observed phenotype. Cross-validation with other AMPK inhibitors or using genetic approaches like siRNA or CRISPR to knockdown AMPK can help to confirm if the phenotype is truly AMPK-dependent.
Possible Cause 3: Complex downstream signaling.
-
Solution: AMPK regulates a multitude of downstream pathways. The observed phenotype might be a result of the complex interplay between these pathways. For example, the role of AMPK in autophagy is complex and can be context-dependent. Recent studies have even suggested unexpected roles for AMPK in suppressing autophagy under certain conditions.[2][3] Therefore, a comprehensive analysis of multiple downstream signaling nodes is often necessary to understand the phenotypic outcome.
Signaling Pathway: AMPK and its Potential for Unexpected Crosstalk
Caption: Simplified AMPK signaling pathway and potential off-targets of this compound.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| AMPK (α2) | 60.7 |
| AMPK (α1) | 107 |
| KDR | 3820 |
| FLT1 | Inhibition of 43% at 100 nM |
| JAK1 JH2-pseudokinase | Inhibition of 41% at 100 nM |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound in K562 Cells
| Assay | Treatment Conditions | Observed Effect |
| p-ACC (Ser79) Levels | 0.195 - 50 µM for 2 hours | Dose-dependent decrease |
| Cell Viability | 1 - 100 µM for 24, 48, 72 hours | No significant cytotoxicity |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Signaling
This protocol provides a general framework for assessing the phosphorylation status of AMPK and its downstream targets in response to this compound treatment.
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 2 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for Western Blot Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Ampk-IN-3 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ampk-IN-3 in various solvents. Below you will find frequently asked questions, detailed experimental protocols for stability assessment, and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubility (≥ 100 mg/mL).[1][2] It is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility and stability of the compound.[1][2]
Q2: How should I store this compound stock solutions?
A2: For short-term storage, stock solutions of this compound in DMSO can be kept at -20°C for up to one month.[1][3] For long-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to six months.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[3]
Q3: Can I prepare this compound solutions in aqueous buffers?
A3: While DMSO is the primary solvent for stock solutions, working solutions are typically prepared by diluting the DMSO stock into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on biological systems. The stability of this compound in aqueous solutions is expected to be lower than in DMSO and should be determined empirically for your specific experimental conditions. It is advisable to prepare fresh aqueous solutions for each experiment.
Q4: Are there any other solvents I can use?
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC). This method allows for the quantification of the parent compound and the detection of any degradation products.
Objective: To determine the degradation rate of this compound in a specific solvent over time at different temperatures.
Materials:
-
This compound solid compound
-
Solvent of interest (e.g., DMSO, Ethanol, PBS buffer)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Calibrated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
-
Ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple autosampler vials.
-
Incubate the vials at different temperatures (e.g., Room Temperature (25°C), 37°C, and a control at -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition.
-
Immediately analyze the sample by HPLC. The sample stored at -80°C will serve as the time zero (T0) reference.
-
-
HPLC Analysis:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A common starting point is a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.
-
Injection: Inject a fixed volume of the sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: The concentration of this compound at each time point is determined by comparing its peak area to a standard curve generated from freshly prepared solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of remaining this compound against time for each temperature.
-
This data can be used to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | The solution is supersaturated or the solvent has absorbed water (especially for DMSO). | Gently warm the solution to 37°C and sonicate to redissolve. Use fresh, anhydrous DMSO for preparing stock solutions. Store aliquots to avoid moisture absorption. |
| Inconsistent results in biological assays | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before use. |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound. | This is expected in a stability study. These new peaks represent degradation products. A stability-indicating method should resolve these peaks from the parent compound. |
| Low recovery of this compound from the start (T0) | Adsorption of the compound to the storage vial. | Use low-adsorption polypropylene or glass vials. Ensure the compound is fully dissolved before aliquoting. |
| Difficulty in dissolving this compound | The compound may have low solubility in the chosen solvent. | Try gentle warming (up to 37°C) or sonication. If using a solvent other than DMSO, solubility may be limited. Consider preparing a more dilute stock solution. |
Stability Data Summary (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results for this compound. Users should generate their own stability data based on the protocol provided.
| Solvent | Temperature | % this compound Remaining (Mean ± SD) |
| Time Point | ||
| 0 hr | ||
| DMSO | -20°C | 100 ± 0.5 |
| 25°C (RT) | 100 ± 0.5 | |
| Ethanol | 25°C (RT) | 100 ± 0.5 |
| PBS (pH 7.4) | 25°C (RT) | 100 ± 0.5 |
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in different solvents.
References
Ampk-IN-3 In Vivo Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ampk-IN-3 in in vivo experiments, this technical support center offers troubleshooting guidance and frequently asked questions to navigate potential challenges. This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] While in vitro data highlights its efficacy in inhibiting AMPK activity and downstream targets like phospho-Acetyl-CoA Carboxylase (p-ACC), in vivo applications can present unique hurdles.[1] This guide provides structured information to anticipate and address these issues effectively.
Disclaimer: There is a notable lack of publicly available in vivo data, including pharmacokinetics, toxicology, and established dosing protocols, specifically for this compound. The following guidance is based on general principles for in vivo studies with kinase inhibitors and data from other AMPK inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose range for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the α1 and α2 isoforms of AMPK.[1][2][3] By inhibiting AMPK, it prevents the phosphorylation of downstream targets, such as ACC, thereby blocking the catabolic processes regulated by the AMPK signaling pathway.[1]
2. What are the recommended storage conditions for this compound? For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
3. How can I confirm that this compound is inhibiting AMPK in my in vivo model? Target engagement and downstream modulation can be assessed by examining the phosphorylation status of AMPK's direct substrate, Acetyl-CoA Carboxylase (ACC). A reduction in the levels of phosphorylated ACC (p-ACC) at Ser79 in tissue lysates from treated animals compared to vehicle controls would indicate successful AMPK inhibition.[5][6] This can be measured using Western blotting.
Troubleshooting In Vivo Experiments
Issue 1: Poor Solubility and Formulation Challenges
Many kinase inhibitors are lipophilic and have low aqueous solubility, which can lead to difficulties in preparing stable and bioavailable formulations for in vivo administration.
Possible Cause & Solution:
-
Inappropriate Vehicle: The choice of vehicle is critical for ensuring the solubility and stability of the compound.
-
For oral administration: Common vehicles for poorly soluble compounds include:
-
For intraperitoneal (IP) injection: Formulations with lower concentrations of organic solvents are preferred to minimize local toxicity. A common vehicle is 20% hydroxypropyl-β-cyclodextrin in saline.[9]
-
Experimental Protocol: Vehicle Screening Before commencing large-scale in vivo studies, it is advisable to perform a small-scale vehicle screening study to assess the solubility and stability of this compound in various formulations.
-
Prepare small volumes of several potential vehicles.
-
Attempt to dissolve this compound at the desired concentration. Gentle heating and sonication may aid dissolution.[10]
-
Visually inspect for precipitation immediately after preparation and after several hours at room temperature and at 4°C.
-
For promising vehicles, consider analyzing the concentration of the dosing solution over time using HPLC to confirm stability.
Issue 2: Lack of Efficacy in the Animal Model
Observing no significant biological effect after administering this compound could be due to several factors.
Possible Causes & Solutions:
-
Suboptimal Dose: The administered dose may be too low to achieve sufficient target inhibition.
-
Action: Perform a dose-response study to identify a dose that effectively modulates the target (e.g., reduces p-ACC levels) without causing overt toxicity.
-
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared.
-
Action: If resources permit, conduct a preliminary pharmacokinetic (PK) study to determine the concentration of this compound in the plasma and target tissues over time. This will help in optimizing the dosing regimen. For example, another AMPK inhibitor, MK-3903, showed low oral bioavailability in mice which was improved by optimizing the vehicle.[11]
-
-
Target Engagement Issues: The compound may not be reaching the target tissue at a sufficient concentration.
-
Action: Collect target tissues at various time points after dosing and analyze for p-ACC levels by Western blot to confirm target engagement.
-
Issue 3: Unexpected Toxicity or Adverse Events
Unforeseen toxicity, such as weight loss, lethargy, or organ damage, can compromise the experiment.
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects.
-
Action: Always include a vehicle-only control group to assess the effects of the formulation components.
-
-
On-Target Toxicity: Inhibition of AMPK in certain tissues may lead to undesirable physiological consequences.
-
Off-Target Effects: The inhibitor may be acting on other kinases or cellular targets. This compound has been shown to have some activity against other kinases like KDR, FLT1, and JAK1 JH2-pseudokinase at higher concentrations.[1]
-
Action: A thorough literature search on the known off-target effects of the inhibitor is recommended. If toxicity is observed at doses required for efficacy, consider alternative dosing strategies (e.g., different administration routes, less frequent dosing) or the use of a more selective inhibitor if available. For example, the widely used AMPK inhibitor "Compound C" (dorsomorphin) is known to have numerous off-target effects.[12][13]
-
Experimental Protocols
Protocol 1: Western Blot for p-ACC in Mouse Tissue
This protocol describes how to assess the level of AMPK inhibition in a target tissue by measuring the phosphorylation of its substrate, ACC.
Materials:
-
Tissue samples from vehicle- and this compound-treated mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ACC (Ser79), anti-total ACC, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-ACC signal to total ACC and the loading control.
Quantitative Data Summary
As specific in vivo data for this compound is not publicly available, the following table provides example data for another potent and selective AMPK inhibitor, BAY-3827, to illustrate the type of information that would be valuable to generate for this compound.
Table 1: Example In Vitro and In Vivo Data for the AMPK Inhibitor BAY-3827
| Parameter | Value | Cell Line / Animal Model | Reference |
| IC₅₀ (AMPK) | 1.4 nM | In vitro kinase assay | [14] |
| Anti-proliferative Effect | Strong | Androgen-dependent prostate cancer cell lines | [14] |
| In Vivo Efficacy | Not specified | Androgen-dependent prostate cancer models |
Note: This data is for BAY-3827 and should be used for illustrative purposes only.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Inhibition of the AMPK signaling pathway by this compound.
Experimental Workflow
Caption: A general workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A troubleshooting flowchart for addressing a lack of efficacy.
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of AMPK catabolic action by GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. mdpi.com [mdpi.com]
- 11. AMPK agonism optimizes the in vivo persistence and anti-leukemia efficacy of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to prevent Ampk-IN-3 degradation
Welcome to the technical support center for Ampk-IN-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. Recommendations differ for the compound in its solid (powder) form versus when it is in a solvent.
-
As a solid: this compound powder is stable for extended periods when stored at low temperatures. You can store it at -20°C for up to 3 years or at 4°C for up to 2 years[1][2][3].
-
In solvent: Once dissolved, the compound is significantly less stable. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles[2][4]. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2][3][4]. It is not recommended to store solutions for long periods; they should be used as soon as possible after preparation[5].
Data Presentation: this compound Storage Stability
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years[1][2][3] |
| 4°C | 2 years[1][2][3] | |
| In Solvent | -80°C | 6 months[2][3][4] |
| -20°C | 1 month[2][3][4] |
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues that may arise from compound degradation during experimental procedures.
Q2: My experimental results are inconsistent. Could this compound degradation be the cause?
A2: Yes, inconsistent results, such as a loss of inhibitory activity, are a common sign of compound degradation. This compound, with its amide and alkene functional groups, is susceptible to several degradation pathways. The most common pathways for drugs are hydrolysis, oxidation, and photolysis[6][7].
-
Hydrolysis: The amide bond in the this compound structure can be cleaved by water, especially under acidic or basic pH conditions[6][7]. This is a common degradation pathway for pharmaceuticals containing amide groups[7].
-
Oxidation: The molecule may react with oxygen, a process that can be accelerated by exposure to heat, light, or trace metal ions[7].
-
Photolysis: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and degrade the compound. Storing susceptible drugs in amber vials is a common preventative measure[7].
Caption: Potential degradation pathways for this compound.
Q3: I'm having trouble dissolving the this compound powder. What should I do?
A3: this compound is highly soluble in DMSO (≥100 mg/mL)[2]. If you experience difficulty, it may be due to the hygroscopic nature of DMSO, which can absorb moisture and affect solubility. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period[4]. Avoid excessive heat, as it can accelerate degradation.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: No. Repeated freeze-thaw cycles are a primary cause of small molecule degradation. Each cycle can introduce moisture and stress the compound, leading to hydrolysis and precipitation. It is strongly recommended to prepare single-use aliquots of your stock solution to maintain its integrity[2][4].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for correctly preparing a stock solution to minimize the risk of degradation.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which could introduce water and lead to hydrolysis.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is fully dissolved. If needed, briefly warm the solution to 37°C or sonicate in an ultrasonic bath to aid dissolution[4].
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2][3][4]. Ensure they are protected from light.
Caption: Workflow for preparing stable this compound stock solutions.
Protocol 2: Preparation of Working Solutions
-
Thawing: Remove a single aliquot of the stock solution from the -80°C freezer. Thaw it quickly at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration using your pre-warmed cell culture medium or experimental buffer. Mix gently by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted working solutions, as the compound is significantly less stable at lower concentrations and in aqueous buffers.
Signaling Pathway Context
Q5: Where does this compound act?
A5: this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. AMPK is a central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP/ATP ratio) and, once active, phosphorylates numerous downstream targets to promote catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibit anabolic pathways (like protein and lipid synthesis). This compound blocks these functions by directly inhibiting the kinase activity of AMPK.
References
Technical Support Center: Cell Viability Assays with Ampk-IN-3 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ampk-IN-3 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][2] It primarily targets the α1 and α2 subunits of AMPK.[1][2] Studies have shown that this compound treatment, at concentrations effective for AMPK inhibition, does not significantly affect cell viability or cause cytotoxicity in various cell lines, such as K562 cells.[1][2][3][4]
Q2: What is the mechanism of action of this compound?
This compound inhibits the kinase activity of AMPK.[1] AMPK is a crucial cellular energy sensor that, when activated (e.g., by low ATP levels), promotes energy-producing (catabolic) pathways and inhibits energy-consuming (anabolic) pathways to restore cellular energy balance.[5][6][7] By inhibiting AMPK, this compound can prevent these downstream signaling events.
Q3: What are the recommended concentrations of this compound for cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, it has been shown to inhibit cellular AMPK activity at concentrations ranging from 1 to 100 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Which cell viability assay should I choose for my experiment with this compound?
The choice of assay depends on your experimental goals, cell type, and available equipment. Common assays include:
-
MTS/MTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[8][9] Viable cells with active metabolism convert a tetrazolium salt (MTS or MTT) into a colored formazan product.[8][9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive, luminescence-based assay that quantifies ATP, which is a marker of metabolically active cells.[9][10][11]
Given that this compound targets a key metabolic regulator, assays that measure metabolic activity or ATP levels are appropriate. However, be aware that inhibitors targeting metabolic pathways can sometimes interfere with the readout of metabolic assays like MTT.[12][13][14]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (nM) |
| AMPK (α2) | 60.7 |
| AMPK (α1) | 107 |
| KDR | 3820 |
Data sourced from MedchemExpress and Cambridge Bioscience.[1][2]
Experimental Protocols
MTS Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[15][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[15][16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15][16]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for the desired treatment duration.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.[17][18]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[10][18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in no-cell control wells (MTS/MTT) | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Ensure proper aseptic technique.[19] |
| High background in no-cell control wells (CellTiter-Glo®) | ATP contamination in reagents or on labware. | Use ATP-free water and pipette tips. Handle reagents carefully to avoid contamination. |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpected decrease in cell viability with this compound | Off-target effects at high concentrations, or the specific cell line is sensitive to AMPK inhibition. | Perform a dose-response curve to determine the optimal concentration. Consider that while generally not cytotoxic, some cell lines might be more dependent on AMPK signaling for survival.[20] |
| Drug-Assay Interference (MTT/MTS) | This compound may directly reduce the tetrazolium salt or alter cellular metabolism in a way that affects the assay readout independent of viability.[12][13][14] | Compare results with a different viability assay that has a different detection principle (e.g., CellTiter-Glo® or a trypan blue exclusion assay).[21] |
| Low signal in CellTiter-Glo® assay | Low cell number, insufficient cell lysis, or inactive reagent. | Optimize cell seeding density. Ensure proper mixing after reagent addition. Check the expiration date and storage conditions of the reagent.[19] |
Visualizations
Caption: A diagram illustrating the activation and inhibition of the AMPK signaling pathway.
Caption: A generalized workflow for performing a cell viability assay with this compound treatment.
Caption: A logical flow diagram for troubleshooting unexpected results in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. cusabio.com [cusabio.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
- 19. platypustech.com [platypustech.com]
- 20. AMPK Knockout Impairs the Formation of Three-Dimensional Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
Addressing batch-to-batch variability of Ampk-IN-3
Welcome to the technical support center for Ampk-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring experimental consistency when working with the potent and selective AMPK inhibitor, this compound. While specific documented cases of batch-to-batch variability for this compound are not prevalent in publicly available literature, this guide provides proactive strategies and troubleshooting advice to mitigate potential inconsistencies and ensure the reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics and reported potency of this compound?
A1: this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It primarily targets the α1 and α2 catalytic subunits of the AMPK heterotrimer.[1][2] Below is a summary of its reported inhibitory concentrations (IC50). It's important to note that these values may vary slightly between different suppliers and batches.
| Target | Reported IC50 (nM) | Supplier/Reference |
| AMPK (α2) | 60.7 | MedchemExpress[1] |
| AMPK (α1) | 107 | MedchemExpress[1] |
| KDR | 3820 | MedchemExpress[1] |
Q2: How should I properly store and handle this compound to maintain its stability and activity?
A2: Proper storage and handling are critical to prevent degradation and maintain the compound's activity. Upon receipt, the solid compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] For stock solutions, typically prepared in DMSO, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1]
Q3: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
A3: Discrepancies in results between different batches of this compound can stem from several factors, even with high-purity compounds. Potential causes include:
-
Subtle differences in purity or isomeric composition: Even minor impurities can have off-target effects.
-
Compound stability and degradation: Improper storage or handling can affect the compound's integrity.
-
Solubility issues: Incomplete solubilization can lead to a lower effective concentration in your experiments.
-
Variations in experimental conditions: Ensure all other experimental parameters are consistent, including cell passage number, reagent sources, and incubation times.
We recommend validating each new batch of this compound to ensure its potency and activity are consistent with previous batches.
Q4: What is the mechanism of action of this compound?
A4: this compound is a direct inhibitor of the AMPK enzyme.[1][2][4] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolic pathways to maintain energy homeostasis.[5][6][7] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates downstream targets to promote catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibit anabolic processes (e.g., protein and lipid synthesis).[6][7] this compound blocks these functions by inhibiting the kinase activity of AMPK.
Figure 1. Simplified signaling pathway of AMPK activation and inhibition by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected inhibition of AMPK activity.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify calculations for stock solution and working dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Degraded this compound | Use a fresh aliquot of this compound that has been stored correctly. If the problem persists, consider purchasing a new batch. |
| Poor solubility of this compound | Ensure complete dissolution of the compound in the recommended solvent (e.g., DMSO) before preparing working solutions. Gentle warming to 37°C or brief sonication can aid dissolution.[3] |
| Cellular context | The potency of inhibitors can vary between cell lines. Confirm the expression and activity of AMPK in your specific cell model. |
| Assay interference | Some assay components can interfere with the inhibitor's activity. Run appropriate controls, including a vehicle-only control and a positive control for AMPK activation (e.g., AICAR, metformin).[8] |
Issue 2: Observed cytotoxicity or off-target effects.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal concentration that inhibits AMPK without causing significant cytotoxicity. This compound has been reported to not affect cell viability at concentrations up to 100 µM in K562 cells.[1] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is below the toxic threshold for your cells (typically <0.5%). |
| Batch-specific impurities | If cytotoxicity is observed with a new batch but not with a previous one, it may be due to impurities. Contact the supplier and consider having the compound's purity independently verified. |
| Off-target kinase inhibition | While this compound is selective, high concentrations may inhibit other kinases. Refer to the selectivity profile and consider using a structurally different AMPK inhibitor as a control. |
Experimental Protocols
Protocol: Validating a New Batch of this compound
This workflow outlines the steps to validate the potency and activity of a new batch of this compound to ensure consistency with previous batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Ampk-IN-3 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Ampk-IN-3 with genetic models of AMP-activated protein kinase (AMPK) modulation. By presenting available experimental data, detailed methodologies, and visual aids, this document aims to facilitate a deeper understanding of the complementary nature of these research tools in elucidating the multifaceted roles of AMPK in cellular metabolism and physiology.
Introduction to AMPK Modulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation in response to low energy status (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore cellular energy homeostasis.[1] Given its pivotal role, both pharmacological and genetic tools have been developed to investigate the consequences of AMPK inhibition.
This compound is a potent and selective small molecule inhibitor of AMPK. It exhibits inhibitory activity against both AMPK α1 and α2 isoforms.
Genetic models , such as knockout (KO) and transgenic mice expressing dominant-negative (DN) forms of AMPK, provide a means to study the systemic or tissue-specific consequences of long-term AMPK deficiency. These models have been instrumental in defining the physiological roles of different AMPK subunits.
This guide will cross-validate the reported effects of this compound with the established phenotypes of these genetic models, focusing on key metabolic pathways.
Comparative Analysis of Metabolic Effects
While direct comparative studies between this compound and genetic models are limited, we can infer and compare their expected effects on major metabolic pathways based on existing data from separate studies.
Lipid Metabolism
Inhibition of AMPK is expected to disinhibit anabolic pathways such as fatty acid synthesis and promote a pro-lipogenic state.
This compound Data:
-
In K562 cells, this compound treatment leads to a decrease in the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a key downstream target of AMPK. Dephosphorylation of ACC increases its activity, promoting the synthesis of malonyl-CoA, a crucial precursor for fatty acid synthesis.
Genetic Model Data:
-
AMPK α2 Knockout Mice: These mice, when subjected to a high-fat diet, exhibit increased body weight and fat mass compared to wild-type controls, suggesting a role for AMPKα2 in regulating whole-body adiposity.[1]
-
Liver-Specific AMPK α2 Knockout Mice: These animals show increased plasma triglyceride levels, indicating a critical role for hepatic AMPKα2 in balancing lipid synthesis and breakdown.[2]
-
Dominant-Negative AMPK (DN-AMPK) Transgenic Mice: Studies in these models have shown that reduced AMPK activity can lead to altered lipid metabolism.
Comparison Summary: The available data for this compound, showing a decrease in p-ACC, aligns with the expected pro-lipogenic phenotype observed in some AMPK genetic models. Both approaches point to AMPK's role as a negative regulator of fatty acid synthesis.
Glucose Metabolism
AMPK activation is known to stimulate glucose uptake and glycolysis. Therefore, its inhibition is expected to have the opposite effect.
This compound Data:
Genetic Model Data:
-
Muscle-Specific AMPK β1β2 Double-Knockout (β1β2M-KO) Mice: These mice exhibit a dramatic reduction in contraction-stimulated glucose uptake, highlighting the essential role of muscle AMPK in this process.[3]
-
AMPK α2 Knockout Mice: While some studies show normal insulin-stimulated glucose uptake in isolated muscles, whole-body glucose homeostasis is often impaired.[4]
-
Dominant-Negative AMPK (DN-AMPK) in Heart: Transgenic mice with cardiac-specific expression of a kinase-dead AMPK mutant fail to augment glucose uptake and glycolysis during ischemia.[5]
Comparison Summary: Although direct data for this compound is lacking, the profound effects on glucose uptake observed in various AMPK genetic models strongly suggest that pharmacological inhibition with a potent inhibitor like this compound would similarly impair glucose uptake, particularly in response to stimuli that normally activate AMPK, such as exercise or metabolic stress.
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC₅₀ (nM) |
| AMPK (α2) | 60.7 |
| AMPK (α1) | 107 |
| KDR | 3820 |
Data from MedchemExpress.
Table 2: Comparison of Expected Metabolic Effects of AMPK Inhibition
| Metabolic Process | This compound (Pharmacological Inhibition) | Genetic Models (e.g., Knockout, Dominant-Negative) | Expected Congruence |
| Fatty Acid Synthesis | Increased (inferred from ↓p-ACC) | Increased (in some models, leading to higher fat mass) | High |
| Glucose Uptake | Decreased (predicted) | Decreased (especially contraction-stimulated) | High |
| Glycogen Storage | Potentially Altered (data not available) | Depleted in muscle-specific knockout models | Moderate |
| Mitochondrial Function | Potentially Impaired (data not available) | Impaired (reduced respiration and biogenesis) | Moderate |
Note: The effects of this compound on glycogen storage and mitochondrial function are predictions based on the known roles of AMPK and require direct experimental validation.
Experimental Protocols
Western Blot for Phospho-ACC (Ser79)
Objective: To determine the phosphorylation status of ACC, a direct downstream target of AMPK, as a readout of AMPK activity.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
In Vitro Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate and grow to confluence.
-
Serum-starve the cells for 2-4 hours in glucose-free DMEM.
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 0.1 M NaOH).
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Fatty Acid Oxidation Assay
Objective: To measure the rate of mitochondrial β-oxidation of fatty acids.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a Seahorse XF Cell Culture Microplate.
-
Treat cells with this compound or vehicle control.
-
-
Assay Preparation:
-
Wash and incubate the cells in a fatty acid oxidation assay medium.
-
Prepare a substrate solution containing a long-chain fatty acid (e.g., palmitate) conjugated to BSA.
-
-
Seahorse XF Analysis:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
-
Inject the fatty acid substrate and monitor the change in OCR, which reflects the rate of fatty acid oxidation.
-
Injections of etomoxir (a CPT1 inhibitor) can be used as a negative control to confirm that the observed OCR is due to fatty acid oxidation.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation from the change in OCR after substrate addition.
-
Visualizations
Caption: AMPK signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing metabolic effects.
Caption: Logical relationship between pharmacological and genetic inhibition.
Conclusion
Both pharmacological inhibition with this compound and the use of genetic models are powerful approaches to dissect the roles of AMPK. This compound offers the advantage of acute, reversible, and dose-dependent inhibition, making it suitable for studying the immediate consequences of AMPK blockade. Genetic models, on the other hand, provide invaluable insights into the long-term, systemic, and developmental roles of AMPK.
While direct comparative data is currently sparse, the available evidence suggests a good correlation between the expected effects of this compound and the phenotypes observed in genetic models of AMPK deficiency, particularly in the context of lipid and glucose metabolism. Future studies directly comparing this compound with these genetic models in the same experimental systems will be crucial for a more definitive cross-validation and a more nuanced understanding of the multifaceted functions of AMPK. Researchers are encouraged to use these tools in a complementary fashion to gain a comprehensive understanding of AMPK's role in health and disease.
References
- 1. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase (AMPK) β1β2 muscle null mice reveal an essential role for AMPK in maintaining mitochondrial content and glucose uptake during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - AMP-activated protein kinase mediates ischemic glucose uptake and prevents postischemic cardiac dysfunction, apoptosis, and injury [jci.org]
Ampk-IN-3 Specificity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Ampk-IN-3's kinase specificity, supported by experimental data and protocols.
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding its specificity is crucial for its application in research and potential therapeutic development. This guide summarizes the available data on this compound's activity against its primary targets and potential off-targets, and provides detailed methodologies for assessing its inhibitory profile.
Kinase Specificity Profile of this compound
The inhibitory activity of this compound has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values and percentage of inhibition data available from biochemical assays.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 100 nM |
| Primary Targets | ||
| AMPK (α2) | 60.7[1][2] | 64%[1] |
| AMPK (α1) | 107[1][2] | 29%[1] |
| Off-Targets | ||
| KDR (VEGFR2) | 3820[1][2] | Not Reported |
| FLT1 (VEGFR1) | Not Reported | 43%[1] |
| JAK1 (JH2 pseudokinase domain) | Not Reported | 41%[1] |
Data sourced from in vitro biochemical assays.[1][2][3]
Experimental Methodologies
The data presented in this guide was generated using established biochemical and cell-based assays. Below are detailed protocols typical for determining kinase inhibitor specificity.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The data for this compound was generated using a TR-FRET assay format.[3][4]
Principle: The assay is based on the detection of a phosphorylated substrate by a specific antibody. The kinase, substrate, ATP, and the test compound (this compound) are incubated together. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer (acceptor) are then added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase (e.g., AMPK α1/β1/γ1 or α2/β1/γ1) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and a fluorescent tracer.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (p-ACC Western Blot)
To confirm that an inhibitor engages its target within a cellular context, the phosphorylation status of a known downstream substrate can be assessed. For AMPK, a key substrate is Acetyl-CoA Carboxylase (ACC). Inhibition of AMPK leads to a decrease in the phosphorylation of ACC at Serine 79 (p-ACC).[1][3]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ACC or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ACC signal to the total ACC or housekeeping protein signal.
-
Compare the normalized p-ACC levels in the this compound-treated samples to the vehicle control.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for TR-FRET based kinase inhibition assay.
Caption: Simplified AMPK signaling pathway showing the point of inhibition by this compound.
References
Comparative analysis of Ampk-IN-3 and metformin effects
A Comparative Analysis of Ampk-IN-3 and Metformin: A Guide for Researchers
In the landscape of metabolic research and drug discovery, the 5' AMP-activated protein kinase (AMPK) signaling pathway is a critical regulator of cellular energy homeostasis. Modulation of this pathway holds therapeutic promise for a range of diseases, including metabolic disorders and cancer. This guide provides a detailed comparative analysis of two key modulators of AMPK: this compound, a potent inhibitor, and metformin, a widely used activator. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic strategy.
Mechanism of Action: An Overview
This compound is a potent and selective inhibitor of AMPK.[1][2][3][4] It directly targets the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream substrates. In contrast, metformin is an activator of AMPK, although its action is indirect.[5][6][7] Metformin is understood to inhibit complex I of the mitochondrial respiratory chain, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[6][8] This change in the cellular energy status allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1.[7][9][10]
Potency and Specificity
A key differentiator between these two compounds is their potency and specificity. This compound exhibits high potency with IC50 values in the nanomolar range for the α2 and α1 subunits of AMPK.[1][2][3] Its selectivity has been profiled against other kinases, demonstrating a preference for AMPK.
Metformin, on the other hand, is considered a low-potency compound, typically requiring millimolar concentrations to achieve its effects in vitro.[5] Its primary target is mitochondrial complex I, and its activation of AMPK is a downstream consequence of this action.[8]
Comparative Data Summary
| Feature | This compound | Metformin |
| Primary Target | AMPK α1 and α2 subunits | Mitochondrial Respiratory Chain Complex I |
| Mechanism of Action | Direct, competitive inhibition of AMPK kinase activity | Indirect activation of AMPK via increased AMP:ATP ratio |
| Potency (IC50/EC50) | IC50 (α2): 60.7 nM, IC50 (α1): 107 nM[1][2][3] | mM range for cellular effects[5][6] |
| Effect on AMPK Activity | Inhibition | Activation |
| Downstream Signaling | Decreased phosphorylation of ACC (p-ACC)[1][3] | Decreased ACC activity, suppression of SREBP-1, inhibition of mTOR pathway[5][7][9][11] |
| Cellular Effects | Inhibition of cellular AMPK activity without affecting cell viability at effective concentrations[1] | Decreased hepatic glucose production, increased glucose uptake, inhibition of cell proliferation[5][11] |
Signaling Pathways and Experimental Workflow
To visually represent the interactions of this compound and metformin with the AMPK pathway and a typical experimental workflow for their comparison, the following diagrams are provided.
Caption: AMPK Signaling Pathway Modulation by this compound and Metformin.
Caption: Experimental Workflow for Comparing this compound and Metformin.
Detailed Experimental Protocols
AMPK Kinase Assay (In Vitro)
This protocol is designed to measure the direct effect of this compound and metformin on AMPK kinase activity using a purified enzyme.
Materials:
-
Active AMPK enzyme (human recombinant)
-
SAMStide substrate peptide (HMRSAMSGLHLVKRR)[12]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12]
-
[γ-³³P]ATP
-
This compound and Metformin stock solutions
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, SAMStide substrate, and the desired concentration of this compound or metformin.
-
Initiate the reaction by adding active AMPK enzyme.
-
Start the kinase reaction by the addition of [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the kinase activity in the presence of the compounds to a vehicle control.
Western Blotting for Phosphorylated ACC (p-ACC)
This protocol assesses the cellular activity of AMPK by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), in treated cells.[1][5]
Materials:
-
Cell line of interest (e.g., K562 cells, primary hepatocytes)
-
Cell culture medium and supplements
-
This compound and Metformin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ACC (Ser79), anti-total ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere or reach the desired confluency.
-
Treat cells with various concentrations of this compound or metformin for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[13][14][15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[15][16]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15][16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-ACC levels to total ACC and the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[17][18][19][20][21]
Materials:
-
Cell line expressing the target protein (AMPK)
-
This compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
Western blotting reagents as described above
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation.[17][18]
-
Lyse the cells to release soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.[18]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble AMPK in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound and metformin represent two distinct modalities for modulating the AMPK pathway. This compound is a potent, selective, and direct inhibitor, making it a valuable tool for elucidating the specific roles of AMPK in various cellular processes. Metformin, a widely used therapeutic agent, acts as an indirect activator of AMPK through its effects on cellular energy metabolism. The choice between these compounds will depend on the specific research question, with this compound being ideal for studies requiring acute and direct inhibition of AMPK, and metformin being more suited for investigating the broader metabolic consequences of systemic energy stress. The provided protocols and comparative data serve as a foundational resource for researchers to design and execute experiments aimed at further understanding the multifaceted roles of the AMPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. annualreviews.org [annualreviews.org]
A Researcher's Guide to Ampk-IN-3: Reproducibility and Comparative Analysis of AMPK Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) inhibitor, Ampk-IN-3, with other commonly used alternatives. We present supporting experimental data, detailed protocols for key experiments, and visual aids to facilitate understanding and replication of these findings.
Introduction to AMPK and its Inhibition
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. This central role in metabolism has made AMPK a significant target for therapeutic intervention in diseases such as metabolic syndrome, cancer, and diabetes. Small molecule inhibitors of AMPK are valuable tools for dissecting its physiological roles and for exploring its therapeutic potential. This guide focuses on this compound and compares its performance with three other inhibitors: the widely used Compound C, and the more recently developed SBI-0206965 and BAY-3827.
Comparative Analysis of AMPK Inhibitors
The selection of an appropriate AMPK inhibitor is critical for the success and reproducibility of an experiment. The following table summarizes the reported biochemical potency of this compound and its alternatives against different AMPK isoforms and other selected kinases. This data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | Target | IC50 / Ki (nM) | Notes |
| This compound | AMPK (α1) | 107 | Potent inhibitor with some selectivity for α2 over α1. |
| AMPK (α2) | 60.7 | ||
| KDR | 3820 | Demonstrates selectivity against this unrelated kinase. | |
| Compound C | AMPK | Ki: 109 | Widely used but known to have significant off-target effects.[2][3] |
| ULK1 | IC50: µM range | Less potent against ULK1 compared to SBI-0206965.[2] | |
| Other kinases | Inhibits multiple kinases with similar or greater potency than AMPK.[2] | ||
| SBI-0206965 | AMPK (α1β1γ1) | IC50: ~300 (at 200 µM ATP) | More potent and selective than Compound C.[2][4] |
| AMPK (α2β1γ1) | IC50: Nanomolar range | ||
| ULK1 | IC50: Nanomolar range | Also a potent inhibitor of ULK1.[2][4] | |
| Other kinases | Inhibits a smaller panel of kinases compared to Compound C.[2] | ||
| BAY-3827 | AMPK (α2β1γ1) | IC50: 1.4 (at 10 µM ATP) | Extremely potent inhibitor.[5][6] |
| AMPK (rat liver) | IC50: 17 (at 200 µM ATP) | Over 20-fold more potent than SBI-0206965 under these conditions.[5] | |
| RSK isoforms | Potently inhibits all four RSK isoforms.[5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the AMPK signaling pathway and the experimental workflows used to assess their efficacy.
Caption: A simplified diagram of the AMPK signaling pathway showing upstream activators, the central AMPK complex, and key downstream targets.
Caption: A typical experimental workflow for the evaluation of novel AMPK inhibitors, encompassing both in vitro and cell-based assays.
Caption: A logical decision tree to guide the selection of an appropriate AMPK inhibitor based on experimental requirements.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of AMPK inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays.[7]
Materials:
-
Purified recombinant AMPK enzyme (e.g., A1/B1/G1 or A2/B1/G1 isoforms)
-
AMPK substrate (e.g., SAMS peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound and alternatives)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or 5% DMSO for control).
-
Add 2 µl of diluted AMPK enzyme to each well. The optimal enzyme concentration should be determined empirically by titration.
-
Add 2 µl of a substrate/ATP mixture to each well to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific AMPK isoform and assay conditions (e.g., 20 µM SAMS and 25 µM ATP).[7]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot for Phospho-ACC
This protocol outlines the steps to assess the inhibition of AMPK activity in cells by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), at Ser79.
Materials:
-
Cell line of interest (e.g., K562, HepG2)
-
Cell culture medium and supplements
-
Test inhibitors (this compound and alternatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ACC.
Cell Viability Assay (MTT/MTS)
This assay is used to determine the cytotoxic effects of the inhibitors on the cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µl of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µl of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) if applicable.
Conclusion
The reproducibility of experimental findings with small molecule inhibitors relies on a thorough understanding of their biochemical properties, their effects in cellular systems, and the meticulous application of standardized experimental protocols. This guide provides a comparative framework for evaluating this compound alongside other common AMPK inhibitors. By presenting quantitative data, detailed methodologies, and visual representations of the underlying biology and experimental workflows, we aim to equip researchers with the necessary tools to design and execute robust and reproducible experiments in the field of AMPK research. The choice of inhibitor should be carefully considered based on the specific experimental context, including the required potency, selectivity, and the biological system under investigation.
References
- 1. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Head-to-head comparison of Ampk-IN-3 and A-769662
A Comprehensive Guide for Researchers in Cellular Metabolism and Drug Discovery
In the landscape of metabolic research, the modulation of AMP-activated protein kinase (AMPK) presents a pivotal therapeutic target for a myriad of diseases, including metabolic syndrome, type 2 diabetes, and cancer. AMPK, a central regulator of cellular energy homeostasis, is activated in response to a low cellular energy state, triggering a switch from anabolic to catabolic pathways to restore energy balance. The discovery and characterization of small molecule modulators of AMPK activity are therefore of paramount importance. This guide provides a detailed head-to-head comparison of two widely utilized research compounds: Ampk-IN-3, an inhibitor, and A-769662, an activator of AMPK.
At a Glance: Key Differences
| Feature | This compound | A-769662 |
| Primary Function | AMPK Inhibitor | AMPK Activator |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric activator, inhibits dephosphorylation |
| Selectivity | Potent against α2 subunit-containing isoforms | Preferential for β1 subunit-containing heterotrimers |
| Reported Cellular Effects | Decreases phosphorylation of AMPK downstream targets (e.g., ACC) | Increases phosphorylation of AMPK and its downstream targets (e.g., ACC), stimulates fatty acid oxidation |
| Known Off-Target Effects | Inhibition of other kinases (e.g., KDR, FLT1) | Inhibition of Na+/K+-ATPase, induction of glucose uptake via PI3K pathway |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and A-769662, providing a snapshot of their potency and cellular effects.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | AMPK (α1) | Kinase Assay | IC50: 107 nM | [1][2] |
| AMPK (α2) | Kinase Assay | IC50: 60.7 nM | [1][2] | |
| KDR (VEGFR2) | Kinase Assay | IC50: 3820 nM | [1][2] | |
| A-769662 | Rat Liver AMPK | Kinase Assay | EC50: 0.8 µM | [3][4][5] |
| (half-maximal effective concentration) |
Table 2: Cellular Activity
| Compound | Cell Type | Assay | Endpoint | Value | Reference |
| This compound | K562 cells | Western Blot | p-ACC levels | Decrease observed at 0.195-50 µM | [2] |
| A-769662 | Primary Rat Hepatocytes | Fatty Acid Synthesis | Inhibition | IC50: 3.2 µM | [4][5] |
| L6 Myotubes | Na+/K+-ATPase activity | Inhibition | IC50: 57 µM (rat α1 isoform) | [6] | |
| IC50: 220 µM (human α1 isoform) | [6] |
Mechanism of Action
This compound acts as a potent, ATP-competitive inhibitor of AMPK, with a preference for the α2 subunit-containing isoforms.[1][2] Its inhibitory action directly blocks the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream substrates.
A-769662 is a direct activator of AMPK that functions through a dual mechanism. It allosterically activates the AMPK heterotrimer and also inhibits its dephosphorylation at the activating Thr-172 residue.[7] This leads to a sustained activation of the kinase. A-769662 shows selectivity for AMPK complexes containing the β1 subunit.[8]
Signaling Pathways
The opposing actions of this compound and A-769662 on the AMPK signaling pathway have profound effects on cellular metabolism.
Caption: Simplified AMPK signaling pathway showing the opposing effects of A-769662 (activator) and this compound (inhibitor).
Experimental Protocols
AMPK Kinase Activity Assay (SAMS Peptide)
This assay measures the kinase activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate, SAMS peptide.
Caption: Workflow for a radioactive AMPK kinase activity assay using SAMS peptide.
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified AMPK enzyme, SAMS peptide (a synthetic substrate with the sequence HMRSAMSGLHLVKRR), and kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl2, and 0.2 mM ATP).
-
Compound Addition: Add the test compound (this compound or A-769662) or vehicle control to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction & Spotting: Stop the reaction and spot an aliquot onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.[9][10][11]
Western Blot for Phospho-Acetyl-CoA Carboxylase (p-ACC)
This method is used to assess the cellular activity of AMPK by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), at Ser79.
Caption: Standard workflow for Western blot analysis of p-ACC.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, K562 cells) and treat with various concentrations of this compound, A-769662, or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for phosphorylated ACC (Ser79). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the p-ACC signal to total ACC or a loading control (e.g., β-actin).[12]
Fatty Acid Synthesis Assay in Primary Hepatocytes
This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into lipids.
Detailed Methodology:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rodents and culture them in appropriate media.
-
Pre-incubation and Treatment: Pre-incubate the hepatocytes in a medium containing the test compound (e.g., A-769662) or vehicle.
-
Radiolabeling: Add [¹⁴C]-acetate to the medium and incubate for a defined period (e.g., 2 hours).
-
Lipid Extraction: Wash the cells and extract total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity in the lipid extract using a scintillation counter. The amount of incorporated radioactivity reflects the rate of fatty acid synthesis.[13][14]
Off-Target Effects and Considerations
A critical aspect of utilizing small molecule modulators is understanding their potential off-target effects.
A-769662 has been reported to have several AMPK-independent effects. Notably, it can inhibit the Na+/K+-ATPase, which could have broad physiological consequences.[6] Additionally, in skeletal muscle, A-769662 has been shown to induce glucose uptake through a PI3-kinase-dependent pathway, independent of AMPK activation.[15] These off-target activities should be carefully considered when interpreting experimental results.
For This compound , while it shows good selectivity for AMPK over some other kinases like KDR, its broader kinome-wide selectivity profile may not be fully elucidated.[1][2] As with any kinase inhibitor, the potential for off-target inhibition should be acknowledged, and appropriate control experiments are recommended.
Conclusion
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 6. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-769662 potentiates the effect of other AMP-activated protein kinase activators on cardiac glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. AMPK activity [bio-protocol.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the On-Target Effects of Ampk-IN-3 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ampk-IN-3, a potent AMP-activated protein kinase (AMPK) inhibitor, with other commonly used AMPK modulators. The on-target effects of this compound are detailed through experimental data and compared against alternative inhibitors and widely used activators. This document is intended to assist researchers in selecting the appropriate tools for their studies and in designing experiments to verify the on-target effects of these compounds in a cellular context.
Introduction to AMPK and its Modulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] When cellular energy levels are low, indicated by an increased AMP/ATP ratio, AMPK is activated through phosphorylation of threonine 172 on its α subunit by upstream kinases such as LKB1 and CaMKKβ.[4][5][6] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake).[4]
Given its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as for cancer.[5][7] Consequently, a variety of small molecule modulators, both activators and inhibitors, have been developed to study and therapeutically target the AMPK signaling pathway. This guide focuses on this compound, a selective inhibitor of AMPK, and compares its cellular effects with other modulators.
Comparative Analysis of AMPK Modulators
This section provides a detailed comparison of this compound with another common AMPK inhibitor, Compound C (Dorsomorphin), and several widely used AMPK activators.
AMPK Inhibitors: this compound vs. Compound C
This compound is a potent and selective inhibitor of AMPK.[5][8] For a comprehensive evaluation, it is compared with Compound C (Dorsomorphin), one of the first-described and most widely used AMPK inhibitors.
Table 1: Comparison of AMPK Inhibitors
| Feature | This compound | Compound C (Dorsomorphin) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Potency (IC50/Ki) | IC50: 60.7 nM (AMPK α2), 107 nM (AMPK α1) | Ki: 109 nM (in the absence of AMP) |
| Selectivity | Selective for AMPK over KDR (VEGFR2) and other kinases. | Non-selective, inhibits various other kinases, including ALK2, ALK3, ALK6, ERK8, MNK1, and PHK with similar or greater potency than AMPK.[9] |
| Reported Cellular Effects | Decreases phosphorylation of the AMPK substrate Acetyl-CoA Carboxylase (ACC) at Ser79 in K562 cells. | Inhibits AMPK signaling, but many cellular effects may be off-target due to its lack of selectivity.[9] It also inhibits BMP signaling.[8][10] |
| Considerations for Use | A more selective tool for studying the direct consequences of AMPK inhibition. | Due to its promiscuity, data obtained using Compound C should be interpreted with caution and ideally validated with more selective inhibitors or genetic approaches.[9] |
AMPK Activators
To provide a broader context for understanding AMPK modulation, this section includes a comparison of several commonly used AMPK activators. These compounds activate AMPK through distinct mechanisms and serve as valuable tools for studying the downstream effects of AMPK activation.
Table 2: Comparison of AMPK Activators
| Compound | Mechanism of Action | Potency (EC50/Effective Concentration) | Key Cellular Effects |
| AICAR | Cell-permeable precursor of ZMP, an AMP analog that allosterically activates AMPK. | Effective concentrations are typically in the mM range (e.g., 0.5-2 mM). | Increases phosphorylation of AMPK and its downstream targets like ACC. Can have AMPK-independent effects due to its action as an AMP mimetic.[11] |
| A-769662 | Direct, allosteric activator of AMPK, independent of cellular AMP levels. | EC50: ~0.8 µM for partially purified rat liver AMPK. | Increases phosphorylation of AMPK and ACC. Shows some isoform selectivity. Can have synergistic effects when combined with other activators.[12][13] |
| Metformin | Indirect activator; inhibits mitochondrial complex I, leading to an increased AMP/ATP ratio. | Effective concentrations are typically in the mM range (e.g., 1-5 mM). | Activates AMPK and its downstream signaling, leading to increased glucose uptake and decreased gluconeogenesis.[7] |
Experimental Protocols for Verifying On-Target Effects
Verifying the on-target effects of AMPK modulators in cells is critical for the accurate interpretation of experimental results. The following are detailed protocols for key assays.
Western Blotting for AMPK and ACC Phosphorylation
This is the most common method to assess the activation state of the AMPK pathway.
Objective: To measure the levels of phosphorylated AMPK (p-AMPK α at Thr172) and phosphorylated ACC (p-ACC at Ser79) relative to the total protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
Protocol:
-
Cell Lysis:
-
Treat cells with the AMPK modulator at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is often recommended to use 5% BSA for phospho-antibodies to reduce background.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the change in phosphorylation status.
-
In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of AMPK.
Objective: To determine the effect of a compound on the catalytic activity of purified AMPK.
Materials:
-
Purified active AMPK enzyme.
-
Kinase reaction buffer.
-
AMPK substrate (e.g., SAMS peptide).
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled ATP for non-radioactive assays).
-
The compound to be tested (this compound or other modulators).
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for non-radioactive ELISA-based assays).
Protocol (Radioactive Method):
-
Prepare a reaction mixture containing kinase buffer, purified AMPK, and the test compound at various concentrations.
-
Initiate the reaction by adding the SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition or activation compared to a vehicle control.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for Verifying On-Target Effects
Caption: Workflow for cellular assays.
Logical Comparison of AMPK Modulators
Caption: Classification of AMPK modulators.
Conclusion
References
- 1. Activation of AMP-activated protein kinase (AMPK) through inhibiting interaction with prohibitins [ouci.dntb.gov.ua]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. glpbio.com [glpbio.com]
- 11. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. | Semantic Scholar [semanticscholar.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ampk-IN-3: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Ampk-IN-3, a potent and selective AMP-activated protein kinase (AMPK) inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedural information for researchers, scientists, and drug development professionals.
As a small molecule kinase inhibitor, this compound requires careful management as chemical waste. While specific disposal instructions are not extensively detailed in publicly available Safety Data Sheets (SDS), the consistent guidance is to dispose of the substance in accordance with all applicable federal, state, and local regulations.[1][2] Therefore, this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol synthesizes general best practices for laboratory chemical waste disposal with the information available for small molecule inhibitors.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling this compound. This includes:
2. Waste Segregation:
-
Solid Waste:
-
Collect any solid this compound, as well as consumables contaminated with it (e.g., pipette tips, microfuge tubes, gloves), in a designated, robust plastic bag.
-
Seal the bag and place it inside a labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Plastic is often preferred.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure containers are kept tightly closed except when adding waste.
-
Provide secondary containment, such as a spill tray, for liquid waste containers.
-
4. Spill and Decontamination Procedures:
-
In case of a spill, prevent further leakage if it is safe to do so.[3][4]
-
Absorb liquid spills with an inert material like diatomite or universal binders.[1][2]
-
For solid spills, carefully sweep or shovel the material to avoid creating dust, and place it in a closed container for disposal.[3][4]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1][2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional procedures for waste pickup and documentation.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative limits for the storage of hazardous chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste |
| Maximum Volume for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid P-listed waste |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded |
Experimental Protocol: Western Blot for Phospho-ACC
This compound's inhibitory activity is often confirmed by measuring the phosphorylation of downstream targets, such as Acetyl-CoA Carboxylase (ACC). A common method for this is a Western Blot.
Objective: To determine the effect of this compound on the phosphorylation of ACC at Ser79 in a cell line (e.g., K562).
Methodology:
-
Cell Culture and Treatment:
-
Culture K562 cells under standard conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ACC (p-ACC Ser79).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ACC or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of p-ACC across different treatment conditions.
-
Visualizing the Impact of this compound
The following diagram illustrates the mechanism of action for this compound within the AMPK signaling pathway.
References
Essential Safety and Operational Guide for Handling Ampk-IN-3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Ampk-IN-3, a potent and selective AMP-activated protein kinase (AMPK) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure. The following personal protective equipment (PPE) must be worn at all times in the laboratory.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always use a proper glove removal technique to avoid skin contact. Discard gloves after use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. For situations outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
